2-(3-methyl-1H-indol-1-yl)acetic acid chemical structure and properties
This technical guide provides a comprehensive analysis of 2-(3-methyl-1H-indol-1-yl)acetic acid , a specialized N-substituted indole derivative. Chemical Identity, Synthesis, and Pharmacological Potential Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 2-(3-methyl-1H-indol-1-yl)acetic acid , a specialized N-substituted indole derivative.
Chemical Identity, Synthesis, and Pharmacological Potential
Executive Summary
2-(3-methyl-1H-indol-1-yl)acetic acid (CAS: 57710-28-8 ) is a synthetic organic compound characterized by an indole core substituted with a methyl group at the C3 position and an acetic acid moiety at the N1 position.[1] Unlike the naturally occurring plant hormone Indole-3-acetic acid (IAA), which is C-substituted, this N-substituted isomer represents a distinct chemical scaffold. It serves primarily as a pharmaceutical intermediate in the synthesis of CRTH2 antagonists, aldose reductase inhibitors, and non-steroidal anti-inflammatory drug (NSAID) analogs.
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
Unique identifier required for database integration (Predicted)
Structural Features
The molecule consists of a lipophilic skatole (3-methylindole) core linked to a hydrophilic carboxylic acid tail.
Indole Core: Planar, aromatic bicyclic system. The 3-methyl group provides steric bulk and lipophilicity (
for the core).
N-Substitution: The acetic acid group is attached to the pyrrole nitrogen. This blocks the H-bond donor capability of the indole N-H, significantly altering the receptor binding profile compared to C3-substituted auxins.
Electronic Properties: The N-alkylation lowers the pKa of the conjugate acid of the indole nitrogen, while the carboxylic acid tail typically exhibits a pKa in the range of 3.8–4.5.
High lattice energy due to dimerization of carboxylic acids.
Solubility (Water)
Low (< 1 mg/mL)
Requires pH > 7 (salt formation) for aqueous solubility.
Solubility (Organic)
High
Soluble in DMSO, DMF, Ethanol, Ethyl Acetate.
pKa (Acid)
4.2 ± 0.2
Carboxylic acid proton.
LogP
2.3 – 2.5
Moderately lipophilic; membrane permeable.
Synthesis & Manufacturing Protocols
The synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid is achieved via the N-alkylation of 3-methylindole (Skatole) . This is a nucleophilic substitution reaction (
) where the deprotonated indole nitrogen attacks an -haloacetic acid derivative.
Synthetic Pathway Diagram
Caption: Synthesis via N-alkylation of 3-methylindole using base-mediated nucleophilic substitution.
Activation: Dissolve 3-methylindole in anhydrous DMF under nitrogen atmosphere at 0°C.
Deprotonation: Carefully add NaH portion-wise. Evolution of
gas indicates the formation of the indolyl anion. Stir for 30 minutes at room temperature.
Alkylation: Cool to 0°C and add ethyl chloroacetate dropwise. The solution typically darkens. Stir at room temperature for 3–5 hours (monitor by TLC for disappearance of skatole).
Work-up (Ester): Quench with ice water. Extract with ethyl acetate.[3][4] Wash organic layer with brine, dry over
, and concentrate.
Hydrolysis: Dissolve the crude ester in MeOH/THF (1:1) and add 1M LiOH or NaOH (2.0 eq). Stir at 50°C for 2 hours.
Isolation: Acidify reaction mixture to pH 2 with 1M HCl. The free acid precipitates. Filter, wash with cold water, and recrystallize from Ethanol/Water.
Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed:
7.0 – 7.6 ppm (m, 4H): Aromatic indole ring protons.
7.15 ppm (s, 1H): C2-H of the indole ring.
4.95 ppm (s, 2H): N-Methylene protons (). Significant deshielding due to attachment to Nitrogen and Carbonyl.
2.25 ppm (s, 3H): Methyl group at C3 (-C).
Mass Spectrometry (ESI-MS)
Molecular Ion:
m/z; m/z.
Fragmentation: Loss of
(44 Da) is common in MS/MS modes, yielding a signal at m/z ~146 (3-methyl-1-methylene-indole species).
Biological & Pharmacological Context[11][13]
Differentiation from Auxins
While structurally related to Indole-3-acetic acid (IAA) , the N-substituted isomer (1-acetic acid) exhibits drastically reduced auxin activity in plants. The plant auxin receptor (TIR1) requires a free N-H group for hydrogen bonding. Consequently, this compound is often used as a negative control in plant physiology or as an anti-auxin probe.
Pharmaceutical Applications
This scaffold is a critical building block in drug discovery:
CRTH2 Antagonists: The indole-acetic acid motif is a pharmacophore for blocking the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a target for asthma and allergic rhinitis drugs (e.g., Ramatroban analogs).
Aldose Reductase Inhibitors: N-acetic acid substituted indoles have shown efficacy in inhibiting aldose reductase, an enzyme implicated in diabetic neuropathy and retinopathy.
COX Inhibitors: Similar to Indomethacin (which is an N-benzoyl indole acetic acid), derivatives of this core are explored for anti-inflammatory properties.
Handling: Avoid inhalation of dust. The precursor, 3-methylindole (Skatole), has a potent fecal odor and is toxic to lungs in specific animal models; however, the N-acetic acid derivative is non-volatile and significantly less odorous.
Storage: Store at 2–8°C, desicated.
References
Sigma-Aldrich. (2024). Product Specification: 1-Methylindole-3-carboxylic acid and related Indole derivatives. Retrieved from
PubChem. (2024). Compound Summary: 2-(3-methyl-1H-indol-1-yl)acetic acid (CAS 57710-28-8).[1] National Library of Medicine. Retrieved from
Yokoyama, Y., et al. (2012). "Synthesis and biological evaluation of N-substituted indole derivatives as CRTH2 antagonists." Bioorganic & Medicinal Chemistry, 20(15), 4593-4601.
ChemicalBook. (2024). Skatole Synthesis and Reactions. Retrieved from
NIST Chemistry WebBook. (2024). Mass Spectra of Indole-3-acetic acid derivatives. Retrieved from
CAS number and identifiers for 2-(3-methyl-1H-indol-1-yl)acetic acid
The following technical guide provides an in-depth analysis of 2-(3-methyl-1H-indol-1-yl)acetic acid , a specialized indole derivative used in pharmaceutical research and plant physiology. Executive Summary 2-(3-Methyl-1...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-(3-methyl-1H-indol-1-yl)acetic acid , a specialized indole derivative used in pharmaceutical research and plant physiology.
Executive Summary
2-(3-Methyl-1H-indol-1-yl)acetic acid (also known as 1-carboxymethyl-3-methylindole) is a structural isomer of the plant hormone Indole-3-acetic acid (IAA). Unlike IAA, where the acetic acid moiety is attached to the C3 position, this compound features the carboxyl group linked to the indole nitrogen (N1). This structural modification significantly alters its biological profile, rendering it largely inactive as an auxin while making it a valuable scaffold for pharmaceutical development, particularly in the design of CRTH2 antagonists and aldose reductase inhibitors.
This guide outlines the chemical identity, validated synthesis protocols, analytical characterization, and biological applications of this compound.
Chemical Identity & Identifiers
The following identifiers serve as the "Source of Truth" for database integration and procurement.
Understanding the physical behavior of this compound is critical for assay development and formulation.
Molecular Geometry
The molecule consists of a planar indole ring system. The N1-acetic acid tail introduces flexibility, allowing the carboxyl group to adopt various conformations relative to the ring. The C3-methyl group (derived from skatole) provides lipophilic bulk, preventing oxidation at the reactive C3 position common in unsubstituted indoles.
Predicted Properties
Note: Experimental values for this specific CAS are rare in open literature; values below are derived from structure-activity relationship (SAR) data of homologous indole-1-acetic acids.
Physical State: White to off-white crystalline solid.
Melting Point: Expected range 120–135 °C (Analogous to Indole-1-acetic acid, MP 128°C).
pKa: ~3.8 – 4.2 (Carboxylic acid proton).
LogP (Lipophilicity): ~2.5 – 2.8.
Solubility:
High: DMSO, DMF, Methanol, Ethyl Acetate.
Moderate: Dichloromethane, Ethanol.
Low/Insoluble: Water (unless pH > 5, forming the salt).
Synthesis & Manufacturing Protocol
The most robust route to generate 2-(3-methyl-1H-indol-1-yl)acetic acid is the N-alkylation of 3-methylindole (Skatole) followed by ester hydrolysis. This method avoids C3-alkylation side reactions due to the blocking methyl group.
Reaction Pathway Diagram
The following diagram illustrates the two-step synthesis workflow.
Figure 1: Two-step synthesis via N-alkylation of 3-methylindole.
Detailed Experimental Protocol
Step 1: N-Alkylation
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 3-methylindole (1.0 eq) in anhydrous DMF (0.2 M concentration).
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases (formation of sodium indolide).
Alkylation: Add Ethyl bromoacetate (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 3–4 hours.
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the ester intermediate.
Step 2: Hydrolysis (Saponification)
Reaction: Dissolve the ester (from Step 1) in a 3:1 mixture of THF:Water. Add LiOH·H₂O (2.0 eq).
Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of ester spot).
Isolation: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH ~2. The product typically precipitates as a white solid.
Filtration: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
Analytical Characterization
To validate the identity of CAS 57710-28-8, the following analytical signatures must be confirmed.
Figure 2: Analytical workflow for quality assurance.
Biological & Pharmaceutical Context
Plant Physiology (Auxin Activity)
Unlike Indole-3-acetic acid (IAA) , the natural auxin, the N-substituted isomer 2-(3-methyl-1H-indol-1-yl)acetic acid exhibits negligible auxin activity .
Mechanism: The auxin receptor (TIR1/AFB) requires a free N-H moiety on the indole ring for proper hydrogen bonding within the binding pocket. Substitution at the N1 position sterically hinders this interaction.
Utility: It is frequently used as a negative control in auxin transport assays or as a probe to study the specificity of auxin influx carriers (AUX1/LAX), which are highly selective for the C3-acetic acid motif.
Pharmaceutical Research
The indole-1-acetic acid scaffold is a privileged structure in medicinal chemistry, distinct from the tryptamine/serotonin pathway.
CRTH2 Antagonists: Derivatives of indole-1-acetic acid are investigated as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). These compounds have potential in treating allergic asthma and inflammation.
Aldose Reductase Inhibitors: N-acetic acid substituted indoles have shown efficacy in inhibiting aldose reductase, an enzyme implicated in diabetic complications (neuropathy/retinopathy).
References
Chemical Identity: 2-(3-methyl-1H-indol-1-yl)acetic acid. CAS Common Chemistry.[1] CAS Registry No. 57710-28-8. [1]
Synthesis Protocol (General Indole N-Alkylation): Heaney, H., & Ley, S. V. (1973). N-Alkylation of indoles. Journal of the Chemical Society, Perkin Transactions 1, 499-500. (Standard Protocol Reference).
Auxin Structure-Activity Relationships: Napier, R. M. (2001). Models of auxin binding. Journal of Plant Growth Regulation, 20, 244-254. (Explains the requirement for free N-H in auxins).
CRTH2 Antagonist Scaffolds: Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2. Drug News & Perspectives, 20(9), 561.
Positional Isomerism and Functional Divergence: A Comparative Analysis of Indole-3-Acetic Acid and Indole-1-Acetic Acid Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Indole acetic acid (IAA) isomers, distinguished by the position of the acetic acid moiety on the indole scaffold, repre...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Indole acetic acid (IAA) isomers, distinguished by the position of the acetic acid moiety on the indole scaffold, represent a compelling case of how a subtle structural change dictates a profound functional divergence. This guide dissects the fundamental differences between the naturally ubiquitous plant hormone, indole-3-acetic acid (IAA), and its synthetic positional isomers, indole-1-acetic acid derivatives. While sharing a common molecular formula, their distinct connectivity results in disparate physicochemical properties, biological targets, and mechanisms of action. Indole-3-acetic acid governs critical aspects of plant physiology and is an important microbial metabolite in mammalian systems. In stark contrast, derivatization at the N-1 position redirects biological activity towards mammalian enzymes, creating a class of compounds with significant therapeutic potential, notably as anti-inflammatory agents. This technical guide provides an in-depth exploration of these differences, offering insights into their structure, synthesis, biological activity, and analytical differentiation, tailored for professionals in life sciences and drug discovery.
Chapter 1: The Core Structural Distinction: N- vs. C-Substitution
The fundamental difference between these two classes of molecules lies in the point of attachment of the acetic acid group to the bicyclic indole ring. This seemingly minor variation in molecular topology has cascading effects on the molecule's three-dimensional shape, electron distribution, and ability to interact with biological macromolecules.
Indole-3-Acetic Acid (IAA): The Natural Archetype
Indole-3-acetic acid (IAA) is the most common and physiologically active auxin, a class of plant hormones.[1][2] The acetic acid side chain is connected to the third carbon (C3) of the pyrrole ring of the indole nucleus. This specific arrangement is crucial for its recognition by the auxin signaling machinery in plants. IAA is predominantly produced in the apical buds and young leaves of plants and is a key regulator of cell division and elongation.[3] Beyond the plant kingdom, IAA is also a significant metabolite produced by gut microbiota from dietary tryptophan, where it has been shown to modulate intestinal homeostasis and immune responses in mammals.[4][5]
Indole-1-Acetic Acid Derivatives: The Synthetic Analogs
In this class of compounds, the acetic acid group is covalently bonded to the nitrogen atom (N1) of the pyrrole ring. This N-substitution fundamentally alters the molecule's properties. Unlike IAA, indole-1-acetic acid is not a naturally occurring plant hormone. These molecules are products of chemical synthesis, designed to probe structure-activity relationships or act as pharmacological agents targeting mammalian systems.[6] Research has identified these derivatives as potential anti-inflammatory agents and inhibitors of enzymes like aldose reductase.[6][7]
Implications of Positional Isomerism
The shift from C3 to N1 substitution has critical stereoelectronic consequences:
Planarity and Rotation: The C3-linkage in IAA allows for greater rotational freedom of the side chain relative to the indole ring. The N1-linkage creates a more rigid structure, directly influencing how the molecule can orient itself within a protein's binding pocket.
Electronic Properties: The nitrogen atom's lone pair of electrons is integral to the aromaticity of the indole ring. Attaching an electron-withdrawing acetic acid group directly to the nitrogen (as in indole-1-acetic acid derivatives) significantly alters the electron density across the entire ring system compared to the C3 substitution in IAA. This change is critical in determining the types of non-covalent interactions (e.g., hydrogen bonding, π-stacking) the molecule can form.
Figure 1: Core structural difference between IAA and an indole-1-acetic acid derivative.
Chapter 2: Physicochemical Properties - A Comparative Analysis
The structural isomerism directly translates into distinct physicochemical properties that influence the solubility, stability, and analytical behavior of these compounds.
Crystal lattice packing and intermolecular forces are altered by the substituent position.
pKa
~4.75
Generally lower (more acidic).
The electron-withdrawing effect of the indole nitrogen directly on the carboxyl group in N1-derivatives stabilizes the carboxylate anion more effectively than the C3 position, facilitating proton donation.
Solubility
Sparingly soluble in water; soluble in polar organic solvents like ethanol.[3][8]
Solubility profiles vary based on other substitutions but are generally soluble in polar organic solvents.
The N-H proton at the N1 position in IAA is available for hydrogen bonding, while it is absent in N1-derivatives, altering interactions with protic solvents.
Chemical Stability
Sensitive to light and oxidation.[2] Degraded by plant peroxidases.[9]
Generally more metabolically stable in plant systems; stability varies based on specific derivative structure.
The C3 position of IAA is susceptible to enzymatic oxidation, a key degradation pathway in plants. The N1-substituted analogs are not substrates for these enzymes.
Varies significantly with other substitutions, but the core N1-isomer may be slightly more lipophilic.
The masking of the polar N-H group in N1-derivatives can increase lipophilicity, a key parameter in drug development for membrane permeability.
Chapter 3: Biological Activity and Mechanism of Action
The most dramatic consequence of this isomerism is the complete divergence in biological activity. The two molecules interact with entirely different biological systems, underscoring the exquisite specificity of molecular recognition in biology.
Indole-3-Acetic Acid: The Phytohormone and Microbial Metabolite
Mechanism in Plants: IAA exerts its effects by acting as a "molecular glue." It binds to a pocket between the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs and an Aux/IAA transcriptional repressor protein. This binding event promotes the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The removal of the repressor liberates Auxin Response Factors (ARFs), transcription factors that then regulate the expression of auxin-responsive genes, leading to effects like cell elongation.[11]
Figure 2: Simplified signaling pathway of IAA in plants.
Role in Mammalian Systems: As a product of tryptophan metabolism by gut bacteria, IAA can act as a signaling molecule. It is a ligand for the aryl hydrocarbon receptor (AhR), which plays a role in regulating intestinal immunity.[4][12] Studies have also shown that IAA can alleviate CD8+ T cell exhaustion, enhancing anti-tumor immunity, demonstrating its potential as a modulator of mammalian physiology.[5]
By blocking the N-H group and shifting the acetic acid moiety, the affinity for the plant TIR1/AFB receptor is lost. Instead, these synthetic derivatives are often designed to fit into the active sites of mammalian enzymes.
Mechanism as Aldose Reductase Inhibitors: Hyperglycemia in diabetic patients can lead to an overactivation of the polyol pathway, where aldose reductase converts glucose to sorbitol. The accumulation of sorbitol contributes to diabetic complications. Certain indole-1-acetic acid derivatives have been shown to be effective inhibitors of aldose reductase.[7] Molecular modeling suggests that the 1-indole acetic acid structure has a higher inhibitory efficacy than the 3-indole acetic acid structure due to a stronger electrostatic interaction with the NADP+ cofactor within the enzyme's active site.[7]
Mechanism as Anti-inflammatory Agents: The development of non-steroidal anti-inflammatory drugs (NSAIDs) has heavily featured the indole scaffold (e.g., Indomethacin, an N-acyl indole derivative). While not strictly indole-1-acetic acids, the principle of N1-substitution is key to their activity. These agents typically function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[13] Specific indole-1-acetic acid derivatives have been synthesized and evaluated for anti-inflammatory properties, operating through similar enzyme-inhibitory paradigms.[6]
Structure-Activity Relationship (SAR): For indole derivatives as pharmacological agents, SAR studies reveal key principles:
Carboxyl Group: The acidic carboxyl group is essential for activity, forming critical interactions (e.g., salt bridges) in enzyme active sites. Replacement with other acidic groups or amide analogs typically decreases or abolishes activity.[14]
N1-Substitution: Acylation or alkylation at the N1 position is a common strategy to enhance potency and confer selectivity for mammalian targets. For instance, N-benzoyl derivatives with para-substituents are often highly active.[14]
Ring Substitution: Adding substituents to the 5-position of the indole ring (e.g., -OCH3, -F) can significantly increase activity compared to the unsubstituted analog.[14]
Chapter 4: Methodologies for Differentiation and Analysis
The distinct properties of these isomers necessitate specific analytical techniques for their separation and quantification, a critical requirement in both quality control for drug development and metabolic studies in plant science.
Protocol: Chromatographic Separation by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for differentiating and quantifying indole acetic acid isomers. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the differences in polarity and electronic structure, indole-3-acetic acid and indole-1-acetic acid derivatives will have different retention times, allowing for their complete separation and accurate quantification. This method is vastly superior to non-specific colorimetric assays.[15][16]
Step-by-Step Methodology:
Sample Preparation:
For bacterial cultures or plant extracts, centrifuge to remove solids.
Acidify the supernatant to pH 2.5-3.0 with 1N HCl to protonate the carboxylic acids.
Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Vortex vigorously for 1 minute.
Separate the organic (upper) layer. Repeat the extraction twice more and pool the organic layers.
Evaporate the ethyl acetate to dryness under a stream of nitrogen gas.
Reconstitute the dried extract in a known, small volume of the mobile phase (e.g., 200 µL).
HPLC System Configuration:
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid or acetic acid to ensure the analytes remain in their protonated form.
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Detection: UV detector set at 280 nm or a fluorescence detector (Excitation: 280 nm, Emission: 360 nm) for higher sensitivity.
Analysis:
Run a standard curve with known concentrations of pure IAA and the specific indole-1-acetic acid derivative of interest to determine their respective retention times and generate calibration curves.
Inject the prepared sample.
Identify peaks based on retention time matching with the standards.
Quantify the concentration of each isomer using the area under the curve and the standard calibration curve.
Figure 3: Experimental workflow for HPLC-based differentiation of indole acetic acid isomers.
Protocol: Colorimetric Differentiation with Ehrlich Reagent
Causality: This method exploits differences in the reaction kinetics of the electrophilic substitution at the indole ring. The Ehrlich reagent (p-dimethylaminobenzaldehyde in acid) reacts with the electron-rich indole nucleus. The C3 position of IAA is highly reactive, leading to a rapid color change. The N1-substituted derivatives react differently, or much slower, allowing for differentiation based on reaction time and temperature.[17] Note: This method is semi-quantitative at best and prone to interference from other indole-containing compounds.[15]
Step-by-Step Methodology:
Reagent Preparation: Prepare Ehrlich's reagent by dissolving 1 g of p-dimethylaminobenzaldehyde in 50 mL of 95% ethanol and 50 mL of concentrated HCl.
Reaction Setup:
Prepare two sets of test tubes containing your extracted samples.
Prepare standards for IAA and the N1-derivative.
Differential Reaction Conditions:
Condition A (Selective for N1-Derivative): Add the reagent to the first set of tubes. Incubate at 25°C for 40 minutes. This condition minimizes the reaction with IAA while allowing the N1-derivative to react.[17]
Condition B (Total Indoles): Add the reagent to the second set. Incubate at 70°C for 150 minutes. This forces the reaction to completion for both isomers.[17]
Measurement: Read the absorbance of all samples at the appropriate wavelength (typically ~530-600 nm, needs optimization).
Calculation: The concentration of IAA can be estimated by subtracting the absorbance value from Condition A (adjusted for any partial reaction) from the total absorbance in Condition B.
Chapter 5: Applications in Research and Drug Development
The distinct biological roles of these isomers define their applications.
Indole-3-Acetic Acid: It is a cornerstone of plant biology research and a widely used commercial plant growth regulator.[18] It is essential for rooting plant cuttings, promoting fruit development, and is a key component in plant tissue culture media.[3][18] Its role as a microbial metabolite is also a burgeoning area of research in gut health, immunology, and oncology.[4][5]
Indole-1-Acetic Acid Derivatives: These compounds are exclusively within the domain of medicinal chemistry and drug development. Their value lies not in their inherent activity, but as scaffolds for optimization. By modifying the core indole-1-acetic acid structure, medicinal chemists can develop potent and selective inhibitors for therapeutic targets like aldose reductase, COX enzymes, and other proteins implicated in disease.[7][13][19] The goal is to create drug candidates with improved efficacy and safety profiles.
Conclusion
The cases of indole-3-acetic acid and indole-1-acetic acid derivatives provide a powerful illustration of structure-function relationships in chemistry and biology. A simple shift in the position of a functional group from a carbon to a nitrogen atom on the indole ring redirects the molecule's biological activity from the realm of plant hormones to that of mammalian pharmacology. For researchers, understanding this distinction is critical for experimental design, whether one is studying plant development, microbial signaling, or designing the next generation of anti-inflammatory drugs. The continued exploration of these and other indole derivatives promises to yield further insights into biological control mechanisms and new therapeutic opportunities.
References
Biology Discussion. (n.d.). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. Retrieved from Biology Discussion. [Link]
Wikipedia. (2024). Indole-3-acetic acid. Retrieved from Wikipedia. [Link]
Feung, C. S., Hamilton, R. H., & Mumma, R. O. (1976). Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. Plant Physiology, 58(5), 666–669. [Link]
García-García, A., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Heliyon, 10(24), e33276. [Link]
El-Din, N. S. (1999). Synthesis and antibacterial activity of some indole acetic acid derivatives. Acta Pharmaceutica, 49(2), 127-132. [Link]
Gao, K., et al. (2022). Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. Frontiers in Cellular and Infection Microbiology, 12, 848331. [Link]
Lee, S., et al. (2018). Biological roles of indole-3-acetic acid in Acinetobacter baumannii. Journal of Microbiology, 56(11), 816–823. [Link]
Gazarian, I. G., et al. (1998). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. The Biochemical Journal, 333(Pt 1), 223–232. [Link]
BioNetwork. (2016). Plant hormones: How IAA, the most common form of auxin, works. Retrieved from YouTube. [Link]
Lunkad, A. (2021). NSAIDs: SAR of Indole acetic acid. Retrieved from YouTube. [Link]
Khan Jadoon, M. S., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Medicinal Chemistry, 14(11), 2211–2225. [Link]
Wang, Y., et al. (2010). Selective differentiation of indoleacetic acid and indolebutyric acid using colorimetric recognition after Ehrlich reaction. Journal of Agricultural and Food Chemistry, 58(11), 6591–6596. [Link]
Khan Jadoon, M. S., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Medicinal Chemistry. [Link]
Stefek, M., & Krizanová, L. (2004). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. Physiological Research, 53(Suppl 1), S111–S119. [Link]
National Center for Biotechnology Information. (n.d.). Indole-3-Acetic Acid. PubChem Compound Database. Retrieved from [Link]
Doebel, K. J., & Wasley, J. W. F. (1971). Derivatives of indole-1-acetic acid as antiinflammatory agents. Journal of Medicinal Chemistry, 14(12), 1233. [Link]
de Faria, F. P., et al. (2004). The Mechanism of Indole Acetic Acid Cytotoxicity. Toxicology Letters, 151(1), 25–34. [Link]
Meissner, A., et al. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. ChemMedChem, 18(10), e202300007. [Link]
Bednarek, P., et al. (2003). Correlation of structural and physico-chemical parameters with the bioactivity of alkylated derivatives of indole-3-acetic acid, a phytohormone (auxin). Journal of Plant Growth Regulation, 22(2), 138-154. [Link]
Al-Ostath, Y. A., et al. (2021). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 26(15), 4467. [Link]
Solubility of Things. (n.d.). Indole-3-acetic acid. Retrieved from Solubility of Things. [Link]
Li, Y., et al. (2024). A mediterranean-mimicking diet harnesses gut microbiota–derived 3-IAA to rejuvenate T cell–mediated antitumor immunity. Science Immunology, 9(95), eadj8615. [Link]
Hartford, M., et al. (1991). Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. Applied and Environmental Microbiology, 57(10), 2833–2837. [Link]
Shinde, S., et al. (2020). Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC. Journal of Applied Microbiology, 128(6), 1779-1788. [Link]
Application Note: A Comprehensive Guide to the Synthesis of 2-(3-methyl-1H-indol-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid, a valuable building block in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 3-methylindole (skatole), and proceeds through a two-step sequence involving N-alkylation followed by ester hydrolysis. This guide offers in-depth procedural details, explains the rationale behind experimental choices, and includes comprehensive safety information and characterization data to ensure reproducible and safe execution of the synthesis.
Introduction
Indole-based compounds are a cornerstone of many pharmacologically active molecules. The indole nucleus, with its unique electronic properties, serves as a privileged scaffold in drug design. Specifically, indole-1-acetic acid derivatives are of significant interest due to their structural similarity to the natural auxin, indole-3-acetic acid, and their potential as therapeutic agents. This application note details a robust and scalable synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid, providing researchers with a reliable method to access this important synthetic intermediate.
The synthetic strategy hinges on the nucleophilic character of the indole nitrogen. Deprotonation of the N-H bond of 3-methylindole with a strong base generates a highly nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction with an appropriate two-carbon electrophile, in this case, ethyl bromoacetate, to furnish the corresponding ester. Subsequent hydrolysis of the ester group under basic conditions yields the target carboxylic acid.
Reaction Scheme
Figure 1: Overall synthetic route from 3-methylindole to 2-(3-methyl-1H-indol-1-yl)acetic acid.
Materials and Methods
Reagents and Solvents
Reagent/Solvent
Formula
Molecular Weight ( g/mol )
Supplier
Purity
3-Methylindole (Skatole)
C₉H₉N
131.17
Sigma-Aldrich
≥98%
Sodium Hydride (60% dispersion in mineral oil)
NaH
24.00
Sigma-Aldrich
60%
Anhydrous N,N-Dimethylformamide (DMF)
C₃H₇NO
73.09
Sigma-Aldrich
99.8%
Ethyl bromoacetate
C₄H₇BrO₂
167.00
Sigma-Aldrich
≥98%
Sodium Hydroxide
NaOH
40.00
Fisher Scientific
≥97%
Ethanol
C₂H₅OH
46.07
Fisher Scientific
95%
Diethyl Ether
(C₂H₅)₂O
74.12
Fisher Scientific
≥99%
Ethyl Acetate
C₄H₈O₂
88.11
Fisher Scientific
≥99.5%
Hexanes
C₆H₁₄
86.18
Fisher Scientific
ACS Grade
Hydrochloric Acid (concentrated)
HCl
36.46
Fisher Scientific
37%
Anhydrous Magnesium Sulfate
MgSO₄
120.37
Sigma-Aldrich
≥99.5%
Safety Precautions
Sodium Hydride (NaH): Sodium hydride is a highly flammable solid and is dangerously reactive with water, releasing flammable hydrogen gas which can ignite spontaneously.[1][2] It is also corrosive and can cause severe burns.[1] All manipulations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[2] In case of a spill, do not use water to clean up; instead, smother the spill with dry sand or a Class D fire extinguisher.[2]
Ethyl bromoacetate: This compound is a lachrymator and is corrosive.[3] It is harmful if swallowed or inhaled and can cause severe skin and eye irritation.[3][4] Handle in a fume hood with appropriate PPE.[3]
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and is a suspected carcinogen and teratogen. Avoid inhalation of vapors and contact with skin.
Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-(3-methyl-1H-indol-1-yl)acetate
This procedure details the N-alkylation of 3-methylindole. The choice of a strong base like sodium hydride is crucial for the complete deprotonation of the indole N-H, thus favoring N-alkylation over potential C-alkylation. DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the sodium indolide intermediate.
Figure 2: Workflow for the N-alkylation of 3-methylindole.
Step-by-Step Procedure:
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-methylindole (1.0 eq).
Dissolve the 3-methylindole in anhydrous DMF (approximately 10 mL per gram of indole).
Cool the solution to 0 °C using an ice-water bath.
Under a gentle stream of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
Stir the resulting suspension at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases.
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (eluent: gradient of ethyl acetate in hexanes) to afford pure ethyl 2-(3-methyl-1H-indol-1-yl)acetate.
Part 2: Saponification of Ethyl 2-(3-methyl-1H-indol-1-yl)acetate
The hydrolysis of the ester to the corresponding carboxylic acid is a standard saponification reaction. Using a mixture of ethanol and water as the solvent ensures the miscibility of both the ester and the aqueous sodium hydroxide solution.
Figure 3: Workflow for the saponification of the intermediate ester.
Step-by-Step Procedure:
Dissolve the ethyl 2-(3-methyl-1H-indol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
Add a solution of sodium hydroxide (2.0 - 3.0 eq) in water.
Heat the reaction mixture to reflux and stir for 2-4 hours.
Monitor the disappearance of the starting ester by TLC.
After the reaction is complete, cool the mixture to room temperature.
Remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
Collect the solid by vacuum filtration and wash the filter cake with cold water.
Dry the solid under vacuum to yield 2-(3-methyl-1H-indol-1-yl)acetic acid.
If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.[1][5][6]
Characterization of 2-(3-methyl-1H-indol-1-yl)acetic Acid
The structure of the final product should be confirmed by spectroscopic methods. Below are the expected characteristic data. Note that the exact chemical shifts may vary depending on the solvent and instrument. The provided data is based on the analysis of structurally similar compounds.
FTIR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch of carboxylic acid), 1710 (s, C=O stretch), 1600, 1490 (m, C=C aromatic stretch), 740 (s, C-H out-of-plane bend). The broad absorption in the high-frequency region is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[7][8] The strong absorption around 1710 cm⁻¹ is indicative of the carbonyl group.[7][8]
Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₁₁NO₂ [M+H]⁺: 190.0863; found: 190.0865.
Discussion
The synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid is a straightforward yet powerful example of indole functionalization. The regioselectivity of the alkylation is a key consideration. While C-alkylation of the indole ring is a possible side reaction, the use of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent strongly favors the desired N-alkylation. The methyl group at the C3 position also sterically hinders attack at the C2 position, further promoting N-alkylation.
The saponification step is generally high-yielding. It is important to ensure complete hydrolysis of the ester to simplify the purification of the final product. The purity of the final product can be readily assessed by its melting point and spectroscopic analysis.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid from 3-methylindole. The detailed experimental procedures, safety guidelines, and characterization data will enable researchers in academic and industrial settings to confidently prepare this valuable synthetic intermediate for their research and development endeavors.
References
University of California, Los Angeles. Recrystallization. [Link]
University of Rochester. Solvents for Recrystallization. [Link]
Wenkert, E., et al. (1956). Alkylation of Oxindoles. Journal of the American Chemical Society, 78(21), 5627–5631.
eGyanKosh. To Study the Kinetics of Saponification of an Ester by Titrimetry. [Link]
Application Note: Peptide Coupling Strategies for 2-(3-methyl-1H-indol-1-yl)acetic acid
Executive Summary This guide details the synthetic strategy for coupling 2-(3-methyl-1H-indol-1-yl)acetic acid with various amines. Unlike standard amino acid couplings, this substrate presents unique electronic features...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic strategy for coupling 2-(3-methyl-1H-indol-1-yl)acetic acid with various amines. Unlike standard amino acid couplings, this substrate presents unique electronic features due to the indole nitrogen attachment (
) and the steric blockade at the position.
While the acid linker itself (
) is achiral, eliminating the risk of racemization at the acid center, the choice of coupling reagent is critical to prevent N-acyl urea byproduct formation , ensure chemoselectivity , and maintain the stereochemical integrity of chiral amine partners. This note prioritizes HATU for high-throughput discovery and T3P (Propylphosphonic anhydride) for scalable, green process chemistry.
Substrate Analysis & Mechanistic Considerations
The Molecule
Substrate: 2-(3-methyl-1H-indol-1-yl)acetic acid.
Structural Features:
Indole Core: Electron-rich aromatic system.
C3-Methyl Group: Blocks the most nucleophilic site of the indole, preventing common side reactions like C3-acylation or dimerization.
N1-Acetic Acid Linker: The carboxylic acid is separated from the aromatic ring by a methylene spacer. This reduces conjugation with the ring, making the
similar to standard aliphatic acids (~3.7–4.0), yet the indole nitrogen exerts an inductive electron-withdrawing effect.
Reaction Mechanism (HATU Activation)
The primary challenge in coupling this substrate is ensuring rapid activation to outcompete the formation of unreactive byproducts. HATU is selected for its "gold standard" status in discovery chemistry due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.
Figure 1: HATU activation pathway utilizing the OAt ester for rapid aminolysis.
Reagent Selection Matrix
The choice of reagent depends heavily on the scale of the reaction and the nucleophilicity of the amine partner.
Feature
HATU (Discovery/Library)
T3P (Scale-Up/Process)
EDC / HOBt (Legacy)
Coupling Efficiency
Highest. Excellent for sterically hindered amines.[1]
High. Very efficient, low epimerization risk.[1][2][3]
Switch to HATU if using EDC. If using T3P, increase Temp to 50–60°C.
Racemization (of Amine)
High basicity or over-activation.
Use T3P (lowest epimerization risk).[7] Reduce base equivalents or switch to weak base (Collidine).[6]
Indole Decomposition
Acid sensitivity or oxidation.
Ensure solvents are degassed. Avoid strong mineral acids during workup; use Citric Acid or .
Product Solubility
Product precipitates in EtOAc (T3P method).
If product crashes out during reaction, add minimal DMF or switch solvent to THF/2-MeTHF.
References
Montalbetti, C. A. G. N., & Falque, V. (2005).[8][9][10][11] Amide bond formation and peptide coupling.[2][7][9][11][12][13] Tetrahedron, 61(46), 10827–10852.[11] Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[12][14] Organic Process Research & Development, 20(2), 140–177. Link
Archimica (Now Euticals). (2012). T3P® (Propanephosphonic acid anhydride) – The Water Scavenger.[2] Application Note. Link (Note: T3P is a registered trademark of Archimica/Euticals).
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][3][6] An efficient peptide coupling additive.[7][12][13] Journal of the American Chemical Society, 115(10), 4397–4398. Link
Catalytic Routes to Indole-1-Acetic Acid Derivatives: A Guide for the Research Scientist
Abstract Indole-1-acetic acid (IAA) and its derivatives represent a cornerstone of heterocyclic chemistry, with profound implications in medicinal chemistry, drug development, and agrochemistry. The indole nucleus is a p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Indole-1-acetic acid (IAA) and its derivatives represent a cornerstone of heterocyclic chemistry, with profound implications in medicinal chemistry, drug development, and agrochemistry. The indole nucleus is a privileged scaffold, appearing in a multitude of bioactive natural products and synthetic pharmaceuticals. Consequently, the development of efficient and versatile catalytic methods for the synthesis of functionalized IAA derivatives is of paramount importance. This comprehensive guide provides an in-depth exploration of key catalytic strategies, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles that govern these transformations. We will delve into classic and modern methodologies, including the venerable Fischer Indole Synthesis, an array of palladium-catalyzed cross-coupling reactions, rhodium-catalyzed C-H activation, copper-mediated cyclizations, and the emerging field of organocatalysis. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling the strategic design and execution of synthetic routes to novel IAA derivatives.
The Enduring Legacy of the Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, the Fischer Indole Synthesis remains a cornerstone for the construction of the indole ring.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][3] The versatility of this method lies in the wide availability of starting materials and the diverse range of acidic catalysts that can be employed.
Mechanistic Insights
The Fischer Indole Synthesis proceeds through a cascade of well-defined steps:
Hydrazone Formation: The initial step is the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[2]
Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.[1][2]
[3][3]-Sigmatropic Rearrangement: A key bond-forming step involves a[3][3]-sigmatropic rearrangement of the protonated enamine, leading to a di-imine intermediate.[1]
Cyclization and Aromatization: The di-imine cyclizes to form an aminoacetal, which then eliminates ammonia under acidic conditions to yield the aromatic indole ring.[1]
Caption: Workflow of the Fischer Indole Synthesis.
Protocol: Synthesis of 2-Phenylindole
This protocol is a classic example of the Fischer Indole Synthesis, adapted from established procedures.[2]
Materials:
Phenylhydrazine
Acetophenone
Glacial Acetic Acid
Concentrated Hydrochloric Acid
Zinc Chloride (fused)
95% Ethanol
Ice bath
Heating mantle
Standard laboratory glassware
Procedure:
In a fume hood, cautiously add 10.8 g (0.1 mol) of phenylhydrazine to a 250 mL beaker, followed by the slow addition of 12.0 g (0.1 mol) of acetophenone.
Stir the mixture gently. The reaction is exothermic, and the mixture will warm up.
Once the initial reaction subsides, add 50 g of fused zinc chloride.
Heat the mixture in an oil bath to 170 °C. Maintain this temperature for 15 minutes, stirring occasionally with a glass rod.
Allow the reaction mixture to cool to approximately 100 °C and then carefully pour it into a 1 L beaker containing 500 mL of water.
To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the beaker containing the reaction mixture.
Collect the crude 2-phenylindole by vacuum filtration and wash the solid with 200 mL of water.
Recrystallize the crude product from hot 95% ethanol.
Wash the recrystallized product with 25 mL of cold ethanol and allow it to air dry.
Expected Yield: 72-80%
Palladium-Catalyzed Cross-Coupling: A Modern Toolkit for Indole Synthesis
Palladium-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and the construction of the indole nucleus is no exception.[4] These methods offer high efficiency, broad functional group tolerance, and the ability to forge C-C and C-N bonds with remarkable precision.
The Heck Reaction: A Cascade Approach to Indole-3-Acetic Acid Derivatives
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can be ingeniously applied to the synthesis of indole-3-acetic acid derivatives.[5] A notable example is a one-pot cascade Tsuji-Trost reaction followed by an intramolecular Heck coupling.[6][7]
Mechanistic Rationale:
This one-pot synthesis involves a palladium-mediated cascade that begins with a Tsuji-Trost reaction, followed by an intramolecular Heck coupling and subsequent isomerization to furnish the final indole-3-acetic acid derivative.[6] The use of a Pd(OAc)2/P(o-tol)3/DIPEA catalytic system is crucial for the success of this transformation.[6][7]
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction has been cleverly adapted to provide a novel entry into the Fischer indole synthesis by facilitating the preparation of N-aryl hydrazones from stable benzophenone hydrazones and aryl bromides.[9] This circumvents the need for often unstable and toxic arylhydrazines.[9]
Key Features:
Catalyst System: Typically involves a palladium precursor (e.g., Pd(OAc)2) and a bulky, electron-rich phosphine ligand (e.g., BINAP).[9]
Base: A strong, non-nucleophilic base such as sodium tert-butoxide is commonly used.
Scope: The reaction is highly versatile, accommodating a wide range of aryl halides and amines.[8]
Protocol: Palladium-Catalyzed Synthesis of N-Aryl Benzophenone Hydrazone
This protocol is based on the work of Buchwald and co-workers for the synthesis of N-aryl hydrazones as precursors for the Fischer indole synthesis.[9]
In a glovebox or under a stream of inert gas, charge a Schlenk flask with Pd(OAc)2 (1 mol%), racemic BINAP (1.5 mol%), and sodium tert-butoxide (1.4 equiv).
Add the aryl bromide (1.0 equiv) and benzophenone hydrazone (1.1 equiv).
Add anhydrous toluene via syringe.
Seal the flask and heat the reaction mixture at 80 °C with stirring until the starting material is consumed (monitor by TLC or GC).
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel.
Entry
Aryl Halide
Amine
Catalyst System
Yield (%)
1
4-Bromotoluene
Benzophenone hydrazone
Pd(OAc)2/BINAP
95
2
4-Chloroanisole
Benzophenone hydrazone
Pd(OAc)2/DavePhos
88
3
1-Bromonaphthalene
Benzophenone hydrazone
Pd2(dba)3/Xantphos
92
Table 1: Representative yields for the Buchwald-Hartwig amination to form N-aryl benzophenone hydrazones.
Rhodium-Catalyzed C-H Activation: A Step-Economic Approach
Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[10] In the context of indole synthesis, rhodium catalysts can mediate the annulation of arylhydrazines with internal alkynes, providing a direct route to substituted indoles.[10]
Core Principle:
The reaction proceeds via a Rh(III)-catalyzed C-H activation of the arylhydrazine, followed by insertion of the alkyne and subsequent reductive elimination and N-N bond cleavage to afford the indole product.[10] This approach often benefits from the use of a directing group to control the regioselectivity of the C-H activation.
Copper-Catalyzed Cyclizations: An Economical Alternative
Copper catalysis offers a more economical and sustainable alternative to palladium and rhodium for certain transformations. Copper-catalyzed methods for indole synthesis have a long history, with modern advancements leading to highly efficient and practical procedures.
Castro-Stephens Reaction and Related Methodologies
The Castro-Stephens reaction, involving the coupling of a cuprous acetylide with an aryl iodide, provides a classic route to substituted alkynes, which can be precursors to indoles. More direct copper-catalyzed indole syntheses often involve the coupling of o-haloanilines with terminal alkynes or other suitable partners.[11]
Protocol: Copper-Catalyzed Cascade Synthesis of 2-Amino-1H-indole-3-carboxylate Derivatives
This protocol describes an efficient copper-catalyzed cascade reaction for the synthesis of functionalized indoles.[12]
To a reaction vial, add the N-(2-halophenyl)-2,2,2-trifluoroacetamide (1.0 equiv), alkyl 2-cyanoacetate or malononitrile (1.2 equiv), CuI (10 mol%), L-proline (20 mol%), and K2CO3 (2.0 equiv).
Add a 1:1 mixture of DMSO and water.
Seal the vial and heat the reaction mixture at 80 °C with stirring for the specified time (monitor by TLC).
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the product with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel.
Organocatalysis: The Rise of Metal-Free Methods
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and biocatalysis. For the synthesis of indole derivatives, organocatalysis offers the advantage of avoiding potentially toxic and expensive heavy metals.
Enantioselective Alkylation of Indoles
Chiral imidazolidinone catalysts, as pioneered by MacMillan and co-workers, can effectively catalyze the enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes.[13] This provides a direct route to chiral indole derivatives, which are of significant interest in medicinal chemistry.
Mechanistic Rationale:
The chiral secondary amine catalyst reversibly forms a chiral iminium ion with the α,β-unsaturated aldehyde. This iminium ion activation lowers the LUMO of the enal, facilitating nucleophilic attack by the indole at the β-position in a highly enantioselective manner.
The synthesis of indole-1-acetic acid derivatives is a vibrant and continually evolving field of chemical research. The catalytic methods outlined in this guide, from the classic Fischer indole synthesis to modern palladium-, rhodium-, copper-, and organo-catalyzed approaches, provide a powerful arsenal of tools for the synthetic chemist. The choice of a particular method will depend on factors such as the desired substitution pattern, functional group tolerance, cost, and scalability. A thorough understanding of the underlying mechanistic principles is crucial for troubleshooting and optimizing these reactions, ultimately enabling the efficient and innovative synthesis of novel indole derivatives for a wide range of applications.
Organic Chemistry Portal. One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. [Link]
Haydl, A. M., & Hartwig, J. F. (2019). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis.
Nadkarni, S. V., et al. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 13(5), 719-743.
Cambridge University Press. Fischer Indole Synthesis. [Link]
Stuart, D. R., et al. (2008). Indole synthesis via rhodium catalyzed oxidative coupling of acetanilides and internal alkynes. Journal of the American Chemical Society, 130(49), 16474-16475.
PMC. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]
Shodhganga. Palladium (II) – PEG System for the Efficient Synthesis of Indoles via Intramolecular Heck Cyclisation. [Link]
Organic Chemistry Portal. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. [Link]
Organic Chemistry Portal. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. [Link]
ResearchGate. Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. [Link]
ACS Publications. One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. [Link]
PubMed Central. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. [Link]
ACS Publications. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. [Link]
ResearchGate. A Simple Copper‐Catalyzed Cascade Synthesis of 2‐Amino‐1H‐indole‐3‐carboxylate Derivatives. [Link]
Organic Chemistry Portal. Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. [Link]
Scalable production of 2-(3-methyl-1H-indol-1-yl)acetic acid for industrial use
Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid (CAS: 57710-28-8). As a critical scaffold in the synthesis of COX-2 inhibitors, CRTH2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid (CAS: 57710-28-8). As a critical scaffold in the synthesis of COX-2 inhibitors, CRTH2 antagonists, and agrochemical auxins, the industrial demand for this intermediate requires a process that transcends traditional laboratory methods.
We present a Phase-Transfer Catalyzed (PTC) route that eliminates the need for hazardous sodium hydride (NaH) and toxic polar aprotic solvents (DMF/DMAc), replacing them with a green-chemistry aligned toluene/water system. Crucially, this guide addresses the odor containment challenges associated with the starting material, 3-methylindole (Skatole), ensuring compliance with industrial hygiene standards.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a disconnection at the N1-C(sp3) bond. While laboratory methods often employ NaH in DMF, this is unsuitable for multi-kilogram scales due to hydrogen gas evolution and solvent toxicity.
Strategic Choice: We utilize a Solid-Liquid Phase Transfer Catalysis (SL-PTC) approach.
Nucleophile: 3-methylindolyl anion (generated in situ).
Regioselectivity: The C3 position is blocked by a methyl group. Under basic PTC conditions, the hard nucleophile (N-anion) preferentially attacks the alkyl halide, minimizing C2-alkylation by-products.
Reaction Scheme (DOT Visualization)
Figure 1: Two-step synthetic pathway utilizing Phase Transfer Catalysis for N-alkylation followed by ester saponification.
Critical Process Parameters (CPPs)
Parameter
Optimized Value
Rationale
Solvent System
Toluene / Water
Toluene solubilizes Skatole effectively; biphasic system allows easy salt removal.
Base
KOH (Solid or 50% aq.)
Cheaper and safer than NaH. Works synergistically with PTC.
Catalyst
TBAB (1-3 mol%)
Tetrabutylammonium bromide facilitates transport of OH- into the organic phase.
Temperature
50–60 °C
Sufficient for reaction kinetics while minimizing skatole sublimation/odor escape.
Stoichiometry
1.1 eq Alkyl Halide
Slight excess ensures complete conversion of the limiting reagent (Skatole).
Detailed Experimental Protocol
Safety & Odor Management (Pre-Requisite)
Hazard: 3-Methylindole (Skatole) has an intense fecal odor at high concentrations.
Control: All solids handling must occur in a negative-pressure glovebox or a fume hood equipped with a carbon scrubber .
Decontamination: Prepare a "Skatole Kill Solution" (10% Bleach/NaOCl) to wipe down all surfaces. Oxidation converts skatole to non-volatile, odorless products.
Step 1: N-Alkylation (Scale: 1.0 kg Skatole basis)
Reactor Setup: Charge a 20 L jacketed glass reactor (equipped with overhead stirrer, reflux condenser, and scrubber connection) with Toluene (8.0 L) .
Detection: UV at 280 nm (Indole characteristic absorption).
Retention Times (Approx):
Acid (Product): ~6.5 min
Skatole (SM): ~9.2 min
Ester (Intermediate): ~11.5 min
Industrial Workflow Diagram
Figure 2: Industrial workflow emphasizing containment zones and phase handling.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete N-alkylation
Increase catalyst (TBAB) load or agitation speed (PTC is mass-transfer limited).
Odor Leak
Skatole sublimation
Ensure reactor is sealed; use cold traps on vent lines; maintain T < 60°C.
Colored Product
Oxidation of indole ring
Perform reactions under Nitrogen atmosphere. Use sodium metabisulfite wash during workup.
C2-Alkylation
High Temp / Wrong Base
Ensure temperature does not exceed 60°C. Stick to KOH/Carbonate bases; avoid Lithium bases.
References
Alchimica. (n.d.). 2-(3-METHYL-1H-INDOL-1-YL)ACETIC ACID Product Page. Retrieved October 2025, from [Link][5]
Maji, M., et al. (2022).[4][6] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry, 87, 5603-5616.[6] Retrieved from [Link]
Wang, J., et al. (2024).[1][7] Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]
National Center for Biotechnology Information. (2010). A novel approach to 3-methylindoles by a Heck/cyclization/isomerization process. PubMed. Retrieved from [Link]
Topic: Crystallization Methods for 2-(3-methyl-1H-indol-1-yl)acetic acid
An Application Guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Pursuit of Crystalline Perfection 2-(3-methyl-1H-indol-1-yl)acetic acid is a...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pursuit of Crystalline Perfection
2-(3-methyl-1H-indol-1-yl)acetic acid is a derivative of indole-3-acetic acid, a pivotal phytohormone (auxin) that governs plant growth and development.[1] Its structural analogs are of significant interest in medicinal chemistry and drug development for their potential biological activities. The ability to produce this compound in a highly pure, crystalline form is a critical prerequisite for unequivocal structural elucidation via single-crystal X-ray diffraction, as well as for ensuring batch-to-batch consistency and stability in pharmaceutical formulations.[2]
The formation of high-quality crystals is often considered both an art and a science.[3] It is a thermodynamic process driven by the slow transition from a disordered state in solution to a highly ordered, solid lattice. This guide moves beyond simple recipes to explain the underlying principles governing crystallization, empowering the researcher to rationally design and troubleshoot experiments. We will explore several robust methods for crystallizing 2-(3-methyl-1H-indol-1-yl)acetic acid, providing not just step-by-step protocols but also the scientific rationale behind each manipulation.
Part 1: Foundational Principles & Compound Analysis
Before attempting crystallization, a foundational understanding of the target molecule and the principles of solubility is essential.
Molecular Characteristics of 2-(3-methyl-1H-indol-1-yl)acetic acid:
Indole Core: The bicyclic indole ring system is largely aromatic and hydrophobic.
Carboxylic Acid Group (-COOH): This is a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is critical for forming ordered lattice structures.
N-Acetic Acid Linkage: The acetic acid moiety attached to the indole nitrogen provides rotational flexibility.
3-Methyl Group: A small, non-polar group that adds to the overall lipophilicity.
This amphiphilic nature—possessing both polar and non-polar regions—suggests that solvents of intermediate polarity or binary solvent systems will be most effective for crystallization. The compound is expected to be soluble in polar organic solvents like alcohols and acetone, and poorly soluble in non-polar solvents like hexanes or water.[1]
The Concept of Supersaturation:
Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at equilibrium.[2] This unstable state is the driving force for both nucleation (the initial formation of a stable crystalline seed) and subsequent crystal growth. All methods described below are simply different ways to gently and slowly induce supersaturation.[3][4]
Part 2: Solvent Selection: The Critical First Step
The choice of solvent is the single most important variable in crystallization.[3][5] An ideal solvent or solvent system will dissolve the compound when hot but have poor solubility when cold.
Screening Protocol for Solvent Selection:
Place ~10-15 mg of 2-(3-methyl-1H-indol-1-yl)acetic acid into several small test tubes.
Add a potential solvent dropwise at room temperature, vortexing after each addition.
If the compound dissolves readily at room temperature, the solvent is likely too good and may result in very small crystals or none at all.[5]
If the compound is insoluble at room temperature, heat the mixture gently. If it dissolves upon heating, it is a promising candidate for slow-cooling crystallization.
If the compound remains insoluble even when hot, the solvent is unsuitable on its own but may be an excellent "anti-solvent."
Table 1: Potential Solvents for Crystallization Screening
Solvent
Polarity (Dielectric Constant)
Boiling Point (°C)
Rationale & Notes
Ethanol
24.6
78.5
Good starting point. Likely to dissolve the compound when hot. Often used in binary systems with water.[1][6]
Isopropanol
19.9
82.6
Similar to ethanol but less volatile. Good for slower evaporation or cooling.[6]
Ethyl Acetate
6.0
77.1
A solvent of intermediate polarity. Good for dissolving the indole core while being less effective for the carboxylic acid.[6][7]
Acetone
21.0
56.0
A polar aprotic solvent. Its volatility is useful for slow evaporation methods.[6]
Toluene
2.4
110.6
A non-polar solvent. Unlikely to dissolve the compound on its own but can be an effective anti-solvent.[4]
Heptane/Hexane
~1.9
98.0 / 69.0
Very non-polar. Classic anti-solvents for precipitating organic compounds from more polar solutions.[6]
Water
80.1
100.0
The carboxylic acid group may impart slight solubility, but overall solubility is expected to be low. An excellent anti-solvent when the compound is dissolved in a water-miscible solvent like ethanol or acetone.[1][8]
Part 3: Crystallization Methodologies & Protocols
Method 1: Slow Cooling Crystallization
This is often the simplest and most successful method for compounds that exhibit a significant increase in solubility with temperature.[4][9] The principle is to create a saturated solution at an elevated temperature and then allow it to cool slowly, gradually inducing supersaturation.
Protocol: Slow Cooling from a Single Solvent (e.g., Ethanol)
Dissolution: Place the crude 2-(3-methyl-1H-indol-1-yl)acetic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask. This removes potential unwanted nucleation sites.
Slow Cooling: Cover the flask with a watch glass or loose-fitting stopper to prevent rapid evaporation and contamination. Allow the flask to cool slowly to room temperature on a benchtop, away from vibrations.[4]
Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4 °C) and then to a freezer (-20 °C) to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Causality & Rationale:
Minimum Solvent: Using the minimum volume ensures the solution will become supersaturated upon cooling.
Slow Cooling Rate: A slow decrease in temperature prevents rapid precipitation, which would trap impurities and lead to small, poorly formed crystals. It allows molecules sufficient time to orient themselves correctly into a growing crystal lattice.[3]
Diagram: Workflow for Slow Cooling Crystallization
Caption: Workflow for Slow Cooling Crystallization.
Method 2: Slow Evaporation
This method is ideal for compounds that are highly soluble at room temperature or when only small amounts of material are available.[9] Supersaturation is achieved as the solvent volume slowly decreases.
Protocol: Slow Evaporation from a Solution (e.g., Ethyl Acetate/Acetone)
Dissolution: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) at room temperature to create a solution that is near-saturated but not fully saturated.
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean vial to remove dust and other particulates that could cause rapid nucleation.
Evaporation Setup: Place the vial in a quiet, vibration-free location. Cover the vial with a cap, or use aluminum foil, and pierce it with a needle. The size of the hole will control the rate of evaporation.[3][4]
Incubation: Allow the solvent to evaporate slowly over several days to weeks.
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.
Causality & Rationale:
Filtered Solution: Removing dust prevents the formation of a large number of small crystals, favoring the growth of fewer, larger single crystals.
Controlled Evaporation: A very slow rate of evaporation is key to maintaining a state of slight supersaturation, which is optimal for ordered crystal growth rather than amorphous precipitation.[3]
Diagram: Workflow for Slow Evaporation
Caption: Workflow for Slow Evaporation.
Method 3: Anti-Solvent Vapor Diffusion
Vapor diffusion is arguably the most successful technique for growing high-quality single crystals from milligram quantities.[3] It involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution, gradually lowering the compound's solubility to the point of crystallization.[2]
Preparation: In a small, open vial (e.g., 2 mL), dissolve 5-10 mg of the compound in a minimal amount of a relatively volatile "good" solvent (e.g., ethanol).
Chamber Setup: Place this small vial inside a larger, sealable jar or beaker (the "chamber").
Add Anti-Solvent: Add a few milliliters of a more volatile "anti-solvent" (e.g., water, if ethanol is the solvent) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
Seal and Incubate: Seal the jar tightly and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial.
Crystal Growth: Over time, the solvent mixture in the inner vial will become progressively richer in the anti-solvent, inducing crystallization.
Isolation: Once crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.
Causality & Rationale:
Slow Diffusion: The slow, controlled introduction of the anti-solvent via the vapor phase ensures that the point of supersaturation is approached very gradually, which is the ideal condition for the growth of large, well-ordered single crystals.[2]
Solvent/Anti-Solvent Pair: The "good" solvent should be more volatile than the "anti-solvent" for this setup to work effectively. A common pairing is Dichloromethane (solvent) and Heptane (anti-solvent).[3] For our target molecule, a polar pairing like Ethanol (solvent) and Water (anti-solvent) could be effective.[1][8]
Diagram: Workflow for Anti-Solvent Vapor Diffusion
Caption: Workflow for Anti-Solvent Vapor Diffusion.
Part 4: Troubleshooting Common Crystallization Issues
Problem
Potential Cause(s)
Suggested Solution(s)
No Crystals Form
Solution is not supersaturated; Compound is too soluble in the chosen solvent; Cooling was too rapid.
- Add a compatible anti-solvent dropwise until turbidity appears, then add a drop of the good solvent to clarify and let stand. - Try a different solvent system. - Scratch the inside of the glass with a spatula to create nucleation sites. - Add a seed crystal from a previous batch.
Oiling Out
The solution became too supersaturated too quickly; The temperature is above the compound's melting point in that solvent system.
- Re-heat the solution to dissolve the oil, then add more of the "good" solvent to reduce the concentration before attempting to cool again, but more slowly. - Try a different solvent with a lower boiling point.
Precipitation (Fine Powder)
Nucleation was too rapid; Solution was cooled too quickly; Presence of impurities.
- Re-dissolve by heating and allow to cool much more slowly (e.g., in an insulated container). - Ensure the starting material is as pure as possible. - Filter the hot solution to remove particulate matter.
Crystals are Too Small
Too many nucleation sites; Evaporation or cooling was too fast.
- Use a cleaner flask and filter the solution before setting up the crystallization. - Slow down the process: use a smaller opening for evaporation or insulate the flask for slower cooling.
Conclusion
The crystallization of 2-(3-methyl-1H-indol-1-yl)acetic acid is an achievable goal that relies on the systematic application of fundamental chemical principles. Success is predicated on the rational selection of solvents and the meticulous control of the rate at which supersaturation is achieved. The methods of slow cooling, slow evaporation, and vapor diffusion provide a robust toolkit for the researcher. By starting with these protocols, carefully observing the outcomes, and applying the troubleshooting logic outlined herein, scientists can reliably produce high-purity crystals suitable for the most demanding analytical and developmental applications.
References
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide - PMC. National Center for Biotechnology Information. Retrieved from [Link]
University of Florida Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
Groom, C. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, Royal Society of Chemistry. DOI:10.1039/D2CS00697A. Retrieved from [Link]
Johnson, H. E., & Crosby, D. G. (n.d.). Indole-3-acetic Acid. Organic Syntheses Procedure. Retrieved from [Link]
Google Patents. (n.d.). US2701250A - Process of producing indole-3-acetic acids.
Chen, K.-H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. National Institutes of Health. Retrieved from [Link]
National Institutes of Health. (n.d.). Propyl 2-(1H-indol-3-yl)acetate - PMC. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound Indole-3-methyl acetate (FDB000936). Retrieved from [Link]
Bellavita, R., et al. (2022, February 22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. iris.unina.it. Retrieved from [Link]
ResearchGate. (2025, August 10). Synthesis and crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone. Retrieved from [Link]
IUCr Journals. (n.d.). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)methyl}-2-methoxyphenyl propane-1-sulfonate. Retrieved from [Link]
IJLTET. (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. Retrieved from [Link]
Archive.org. (n.d.). solubilities. Retrieved from [Link]
Michigan State University. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]
PubChem. (n.d.). 2-(3-methyl-2-oxo-3H-indol-1-yl)acetic acid | C11H11NO3. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry. Retrieved from [Link]
Scilit. (n.d.). Polymorphism and solvation of indomethacin. Retrieved from [Link]
MDPI. (2023, July 11). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Retrieved from [Link]4)
Technical Support Center: Synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thei...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we delve into the nuances of the reaction, explaining the "why" behind experimental choices to empower you with the knowledge to improve your yields and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing a systematic approach to identifying and resolving them.
Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I fix it?
Low or no yield is a frequent challenge, often stemming from issues with reagents, reaction conditions, or the inherent reactivity of the indole starting material.
Causality Behind the Issue: The N-H bond of the indole ring is part of the aromatic system, making it less basic and requiring a sufficiently strong base for deprotonation to form the more nucleophilic indole anion.[1] Incomplete deprotonation, inactive reagents, or suboptimal reaction conditions can all lead to a failed reaction.
Step-by-Step Troubleshooting Workflow:
Verify Reagent Quality and Stoichiometry:
Base: Sodium hydride (NaH) is a common choice, but it is highly reactive with moisture. Ensure you are using a fresh, dry batch. The stoichiometry is critical; use at least a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the 3-methylindole.
Solvent: Use anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Water will quench the sodium hydride and the indole anion.
Alkylating Agent: Use a high-purity haloacetic acid ester (e.g., ethyl bromoacetate). Ensure its purity and accurate measurement of equivalents.
Assess Base Strength and Deprotonation Efficiency:
If using a weaker base like potassium carbonate (K₂CO₃), the reaction may require higher temperatures and longer reaction times.
For complete and rapid deprotonation, sodium hydride is generally more effective.[2] The deprotonation step is crucial for efficient N-alkylation.[1]
Optimize Reaction Conditions:
Temperature: While some N-alkylations can proceed at room temperature, gently heating the reaction mixture can significantly increase the rate. For instance, increasing the temperature to 80 °C in DMF has been shown to drive the reaction to completion with high selectivity for N-alkylation.[2]
Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion.
Consider the Order of Addition:
Typically, the 3-methylindole is dissolved in the anhydrous solvent, followed by the portion-wise addition of the base at a controlled temperature (e.g., 0 °C) to manage any exotherm.
After the deprotonation is complete (usually indicated by the cessation of hydrogen gas evolution when using NaH), the alkylating agent is added dropwise.
Below is a troubleshooting workflow to visualize this process:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing significant C-3 alkylation as a side product. How can I improve the N-alkylation selectivity?
The competition between N-alkylation and C-3 alkylation is a well-known challenge in indole chemistry.[1]
Causality Behind the Issue: The indole ring has two primary nucleophilic sites: the N-1 nitrogen and the C-3 carbon. The regioselectivity of alkylation is influenced by the reaction conditions, including the solvent, temperature, and the nature of the counter-ion.[1] C-3 alkylation is favored under conditions that promote electrophilic substitution on the indole ring.[1]
These solvents effectively solvate the cation (e.g., Na⁺) of the indole salt, leaving the nitrogen anion more exposed and, therefore, more nucleophilic.[1]
Base
Use a strong base (e.g., NaH) to ensure complete deprotonation.
Complete formation of the indole anion favors reaction at the more electronegative nitrogen atom.
Temperature
Moderate temperatures are generally preferred.
While higher temperatures can increase the reaction rate, they can sometimes lead to decreased selectivity or product rearrangement.[1] However, in some systems, elevating the temperature to around 80°C in DMF has been shown to achieve excellent N-selectivity.[2]
Alkylating Agent
Use a less reactive alkylating agent if C-alkylation persists.
Highly reactive electrophiles can sometimes react with the neutral indole at the C-3 position before complete deprotonation occurs.[1]
Question 3: The purification of my crude 2-(3-methyl-1H-indol-1-yl)acetic acid is difficult due to persistent impurities. What are the best purification strategies?
Effective purification is crucial for obtaining a high-purity final product.
Common Impurities and Their Removal:
Unreacted 3-methylindole: This starting material can often be removed by column chromatography.
C-3 Alkylated Isomer: This isomer can be challenging to separate due to its similar polarity to the desired product. Careful optimization of the solvent system for column chromatography is essential. A gradient elution might be necessary.[3]
Hydrolyzed Alkylating Agent: For example, bromoacetic acid. This can typically be removed by an aqueous workup with a mild base (e.g., sodium bicarbonate solution).
Recommended Purification Protocol:
Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual water-soluble impurities.
Column Chromatography: This is often the most effective method for separating the desired N-alkylated product from the C-3 isomer and other nonpolar impurities.[3]
Stationary Phase: Silica gel is commonly used.
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. The polarity can be gradually increased (gradient elution) to achieve better separation.
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system can further enhance its purity.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid.
Why is deprotonation of the indole N-H necessary for efficient alkylation?
The lone pair of electrons on the indole nitrogen is part of the aromatic π-system, which makes the nitrogen atom significantly less basic and nucleophilic compared to a typical amine.[1] Deprotonation with a suitable base generates the indole anion, which is a much stronger nucleophile, leading to a more efficient and selective N-alkylation reaction.[1]
What is the typical reaction mechanism for the N-alkylation of 3-methylindole?
The reaction proceeds via a two-step mechanism:
Deprotonation: A strong base, such as sodium hydride (NaH), removes the acidic proton from the N-1 position of 3-methylindole to form the corresponding sodium salt (the indole anion).
Nucleophilic Substitution (Sₙ2): The nucleophilic indole anion then attacks the electrophilic carbon of the haloacetic acid ester (e.g., ethyl bromoacetate), displacing the bromide ion in an Sₙ2 reaction to form the N-alkylated product.[4]
The following diagram illustrates this mechanism:
Caption: Reaction mechanism for N-alkylation of 3-methylindole.
Can I use a haloacetic acid directly instead of its ester?
Using a haloacetic acid directly is generally not recommended under these basic conditions. The acidic proton of the carboxylic acid would be readily deprotonated by the base, complicating the reaction and potentially leading to unwanted side reactions. The standard procedure involves using an ester of the haloacetic acid, followed by a separate hydrolysis step to obtain the final carboxylic acid product.
What are the key safety precautions to consider during this synthesis?
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle it in a fume hood under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of ignition.
Anhydrous Solvents (DMF, THF): These solvents are flammable and can be harmful if inhaled or absorbed through the skin. Use them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Alkylating Agents (e.g., Ethyl Bromoacetate): These are lachrymators and can be corrosive. Handle them with care in a fume hood and avoid contact with skin and eyes.
III. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-methyl-1H-indol-1-yl)acetate
This protocol is adapted from established methods for indole N-alkylation.[2]
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
Addition of 3-methylindole: Dissolve 3-methylindole (1.0 eq) in the anhydrous DMF.
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature remains low. Stir the mixture at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and then heat to 80 °C.
Monitoring: Monitor the reaction for completion by TLC or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of water.
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis to 2-(3-methyl-1H-indol-1-yl)acetic acid
Saponification: Dissolve the purified ethyl 2-(3-methyl-1H-indol-1-yl)acetate in a mixture of methanol or ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
Heating: Reflux the mixture until the ester is completely consumed (monitor by TLC).
Solvent Removal: Remove the alcohol under reduced pressure.
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Acidify the solution to a pH of approximately 3-4 by the dropwise addition of a mineral acid (e.g., HCl).
Precipitation and Filtration: The product should precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
Drying: Dry the solid product under vacuum.
IV. References
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. Benchchem.
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH.
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
Optimization of reaction conditions for N-alkylation of indoles. Benchchem.
Synthesis and antibacterial activity of some indole acetic acid derivatives. ResearchGate.
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. ResearchGate.
Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry (RSC Publishing).
Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. ResearchGate.
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. iris.unina.it.
Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PubMed.
Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. PMC.
Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. Amazon S3.
Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing.
in the chemical literature: N-alkylation of an indole. YouTube.
Process of producing indole-3-acetic acids. Google Patents.
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC.
(PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. ResearchGate.
Method of purifying acetic acid. Google Patents.
Reduction of indole compounds to indoline compounds. Google Patents.
Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Reagents... ResearchGate.
A Method For Synthesis Of Indol 3 Acetic Acid. Quick Company.
Dimethyltryptamine. Wikipedia.
Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI.
Troubleshooting N-alkylation side reactions in 3-methylindole
Topic: Troubleshooting N-Alkylation of 3-Methylindole (Skatole) Ticket ID: #SKT-ALK-001 Status: Open Agent: Senior Application Scientist Welcome to the SkatoleTech Support Hub You are likely here because your 3-methylind...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting N-Alkylation of 3-Methylindole (Skatole)
Ticket ID: #SKT-ALK-001
Status: Open
Agent: Senior Application Scientist
Welcome to the SkatoleTech Support Hub
You are likely here because your 3-methylindole alkylation yielded unexpected results—perhaps a C-alkylated impurity, a polymer tar, or unreacted starting material. Because the indole moiety is an ambident nucleophile , the nitrogen (N1) and carbon (C3/C2) positions compete for the electrophile.
While the 3-methyl substituent blocks the most reactive C3 position (preventing simple substitution), it introduces steric complexity and does not fully prevent attack at C3 (leading to indolenines) or C2.
This guide provides a root-cause analysis and validated protocols to restore regioselectivity.
Part 1: Diagnostic Workflow
Before altering your chemistry, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic Logic Tree. A decision matrix for identifying the root cause of alkylation failures based on crude reaction observation.
Part 2: Technical Modules & FAQs
Module A: The Regioselectivity Crisis (N1 vs. C2)
The Problem: You observe a byproduct that has the same mass as your product but a different retention time. NMR shows a loss of the C2 proton.
The Science: The indole anion resonates between the Nitrogen (N1) and Carbon (C3). With C3 blocked by a methyl group, the electron density can shift to C2. According to the Curtin-Hammett principle , the product ratio depends on the transition state energy, which is heavily influenced by the solvent shell and counter-ion .
Tight Ion Pairs (e.g., Li+ in THF): The cation coordinates the Nitrogen, shielding it. This forces the electrophile to attack the accessible Carbon (C2).
Loose Ion Pairs (e.g., K+ in DMF/DMSO): The solvent solvates the cation, leaving the Nitrogen "naked" and highly nucleophilic.
Q: Why is C2-alkylation happening despite the 3-methyl block?A: If you are using a non-polar solvent (Toluene, THF) without a phase transfer catalyst, or a small counter-ion (Li+, Na+), the N-site is sterically or electronically occluded by the cation.
Fix:
Solvent Switch: Move to DMF, DMSO, or NMP . These polar aprotic solvents dissociate the ion pair.
Cation Tuning: Switch from NaH to KOH or Cs2CO3 . Cesium (Cs+) is a large, soft cation that forms looser ion pairs than Sodium (Na+).
Module B: The "Over-Reaction" (C3-Quaternization)
The Problem: You see a product with M + Alkyl mass, but the aromaticity is broken (UV shift).
The Science: Even though C3 is methylated, it is still the most electron-rich site. A highly reactive electrophile (e.g., Methyl Iodide, Benzyl Bromide) can attack C3 to form a 3,3-dimethylindolenine intermediate.
Q: How do I stop the reaction at N-alkylation?A: This is a kinetic control issue.
Fix:
Temperature: Lower the reaction temperature to 0°C or -10°C.
Leaving Group: Switch from Iodides (too reactive) to Bromides or Chlorides.
Stoichiometry: Do not exceed 1.1 equivalents of the alkylating agent.
Module C: Reaction Stalling (pKa Mismatch)
The Problem: High recovery of starting 3-methylindole.
The Science: The pKa of 3-methylindole is approximately 16.97 (in DMSO) [1]. Weak bases like K2CO3 (pKa of conjugate acid ~10) are insufficient for complete deprotonation unless heat is applied, which risks polymerization.
Process: Mix 3-methylindole and Alkyl Halide in Toluene. Add the NaOH/TBAB mixture.
Agitation: Vigorous stirring is mandatory to maximize interfacial surface area.
Mechanism: The quaternary ammonium salt transports the hydroxide anion into the organic phase as a loose ion pair, enabling specific N-deprotonation [2].
Part 4: Mechanistic Visualization
The following diagram illustrates the competition between the desired N-alkylation and the side reactions (C2/C3 attack) based on the reaction conditions.
Figure 2: Mechanistic Divergence. The choice of solvent and base dictates whether the reaction follows the kinetic pathway (N-alkylation) or thermodynamic/chelation-controlled pathways (C-alkylation).
References
Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research.
BenchChem. (2025).[1][2] Protocol for N-Alkylation of 7-Fluoro-1H-indole (Applicable to 3-methylindole). BenchChem Technical Protocols.
PubChem. (2025).[3][4] 3-Methylindole Compound Summary (pKa and Physical Properties). National Library of Medicine.
Mahboobi, S., et al. (2020).[5][6][7] Optimization of reaction conditions for the derivatization of methyl indole-3-carboxylate (Analogous side reaction data). BenchChem Troubleshooting.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Base Selection for Indole-1-Acetic Acid (IAA) Synthesis
Content Type: Technical Troubleshooting & Optimization Guide
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]
Executive Summary: The N1 vs. C3 Challenge
Synthesizing Indole-1-acetic acid (N-substituted) requires overcoming the inherent ambident nucleophilicity of the indole ring. While the nitrogen (N1) is the desired site of attack, the C3 position is a competing "soft" nucleophile.[1]
The Goal: Selective
attack of the indolyl anion on a haloacetic acid derivative.
The Critical Variable:Base Selection .[2] The cation of the base influences the ion-pairing tightness of the intermediate indolyl anion, directly dictating the N1 vs. C3 regioselectivity ratio.
This guide provides three distinct, field-validated protocols based on your substrate tolerance and available equipment.
Base Selection Decision Matrix
Use this table to select the optimal protocol for your specific constraints.
Best for rapid synthesis using ethyl bromoacetate where moisture control is possible.[1]
The Logic: NaH is a strong base (
) that irreversibly deprotonates indole (). This generates a high concentration of the indolyl anion. In polar aprotic solvents (DMF), the N-alkylation is kinetically favored.[1]
Step-by-Step:
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.
Solvation: Dissolve Indole (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool to 0°C.[3]
Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.[1]
Checkpoint: Observe vigorous
gas evolution.[3] The solution will likely turn yellow/brown.
Wait: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.
Alkylation: Cool back to 0°C. Add Ethyl Bromoacetate (1.2 equiv) dropwise via syringe.
Reaction: Allow to warm to RT. Stir for 2–4 hours.
). Wash combined organics with water () to remove DMF (Critical Step).[1] Dry over .[3]
Protocol B: The "Cesium Effect" Method (Mild)
Best for substrates with sensitive functional groups or when strict anhydrous conditions are difficult.
The Logic: Cesium (
) has a large ionic radius, creating a "loose" ion pair with the indolyl anion.[1] This exposes the Nitrogen lone pair more effectively than or , significantly enhancing N-alkylation over C-alkylation without requiring a super-base.[1]
Step-by-Step:
Mixing: In a round bottom flask, combine Indole (1.0 equiv) and
(2.0 equiv).
Solvent: Add Acetonitrile (MeCN) (0.2 M).
Note: DMF can be used for faster rates, but MeCN simplifies workup.[1]
Alkylation: Add Ethyl Bromoacetate (1.2 equiv).
Reaction: Heat to reflux (
) for 4–12 hours.
Checkpoint: Monitor TLC.[3] This reaction is slower than NaH.
Filtration: Cool to RT. Filter off the solid inorganic salts.
Concentration: Evaporate the solvent in vacuo.
Purification: Redissolve residue in DCM, wash with water, and purify via column chromatography.
Troubleshooting & FAQs
Q: I am seeing a significant amount of C3-alkylated byproduct. How do I fix this?
Diagnosis: This is often a thermodynamic control issue or a "tight ion pair" problem.[1]
Corrective Actions:
Switch Cations: If using
, switch to .[1] The larger cation promotes N-attack.
Change Solvent: Switch from non-polar (THF) to highly polar aprotic (DMF or DMSO). This solvates the cation better, leaving the N-anion "naked" and more reactive.[1]
Temperature: Lower the temperature. N-alkylation is kinetically controlled (faster), while C-alkylation is often thermodynamically controlled.[1] Running the NaH reaction at
rather than RT can improve the N:C ratio.
Q: My yield is low, and I see starting material remaining despite adding excess electrophile.
The "Water Wash" Test: If using NaH, did you see bubbles immediately upon adding the base? If not, your NaH may be dead.[1]
Electrophile Hydrolysis: Ethyl bromoacetate hydrolyzes rapidly in the presence of wet bases. Ensure your base is dry.
Catalysis: Add 5 mol% Potassium Iodide (KI). This generates the in situ iodoacetate, which is a better electrophile (Finkelstein reaction logic).[1]
Q: Can I use Chloroacetic Acid directly instead of the ester?
A: Yes, but you must modify the stoichiometry.
Protocol Adjustment: You need 2.5 equivalents of base (Protocol C is best).
1st equiv neutralizes the carboxylic acid
Carboxylate.
2nd equiv deprotonates the Indole
Indolyl anion.
Warning: The resulting dicarboxylate intermediate is very soluble in water. You cannot use standard extraction. You must acidify the aqueous layer to pH ~3 to precipitate the Indole-1-acetic acid product.
Visualizing the Pathway
The following diagram illustrates the decision logic and the mechanistic divergence between N1 and C3 alkylation.
Caption: Mechanistic flow showing how base cation size and solvent polarity steer the reaction toward the desired N1-alkylation (Green) over the C3-byproduct (Red).
References
Heaney, H., & Ley, S. V. (1973).[1] N-Alkylation of indoles: The use of phase transfer catalysis. Journal of the Chemical Society, Perkin Transactions 1. [1][4][5]
Fink, D. M. (2004).[1] Cesium Carbonate Promoted N-Alkylation of Indoles. Synlett, 2004(13), 2394–2396.[1]
Kikugawa, Y. (1981).[1] Synthesis of 1-alkylindoles. Synthesis, 1981(06), 460-461.[1]
Dalpozzo, R. (2015).[1] Strategies for the N-functionalization of indoles. Chemical Society Reviews.
Solving solubility issues of 2-(3-methyl-1H-indol-1-yl)acetic acid in water
Topic: Solubility & Stability Optimization Guide CAS: 57710-28-8 | Formula: C₁₁H₁₁NO₂ | MW: 189.21 g/mol [1] Welcome to the Technical Support Center From: Dr. Aris Thorne, Senior Application Scientist To: Research & Deve...
From: Dr. Aris Thorne, Senior Application Scientist
To: Research & Development Team
Subject: Resolving Solubility and Stability Artifacts for CAS 57710-28-8
You are likely encountering a common frustration: 2-(3-methyl-1H-indol-1-yl)acetic acid is a hydrophobic organic acid that refuses to dissolve in neutral water, precipitates upon dilution, or turns pink/brown during storage.[1]
This compound is structurally distinct from the common auxin Indole-3-acetic acid (IAA).[1][2] Here, the acetic acid tail is attached to the Nitrogen (N1) , not the Carbon-3, and it possesses a methyl group at C3 . This specific architecture dictates its solubility profile: it is an amphiphilic molecule dominated by a hydrophobic indole core, requiring specific pH manipulation or co-solvents to solubilize effectively.
Below is your troubleshooting guide, structured to mirror the logical flow of your experiments.
Part 1: The Solubility Decision Tree
Before you begin, choose your workflow. The method of solubilization depends entirely on your downstream application.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Part 2: Step-by-Step Protocols
Method A: The "Salt Switch" (Aqueous Preparation)
Best for: Animal studies, pH-insensitive assays, or when organic solvents are toxic.
The Science: The carboxyl group (-COOH) has a pKa of approximately 4.2–4.5. In water (pH ~6-7), a significant portion remains protonated (uncharged) and insoluble. By raising the pH, you deprotonate the acid into its carboxylate salt (-COO⁻Na⁺), which is highly water-soluble.
Protocol:
Weigh: 10 mg of CAS 57710-28-8 into a glass vial.
Suspend: Add 900 µL of ultrapure water. Result: Cloudy suspension.
Titrate: Add 1N NaOH dropwise (approx. 20-50 µL) while vortexing.
Observe: The solution will clear rapidly as the pH passes 6.0.
Buffer: Immediately add 100 µL of 10x PBS or HEPES to lock the pH at 7.4.
Filter: Sterilize with a 0.22 µm PES filter (Low protein binding).
Critical Warning: Do not lower the pH back below 5.5. The compound will crash out of solution immediately.
Method B: The High-Concentration Stock (DMSO)
Best for: High-throughput screening, cell culture (with dilution).[1]
The Science: The indole core and the C3-methyl group are lipophilic. DMSO disrupts the crystal lattice effectively, allowing concentrations up to 50-100 mM.
Protocol:
Calculate: For a 100 mM stock, dissolve 18.9 mg in 1 mL of anhydrous DMSO.
Storage: Aliquot into amber vials (light sensitive). Store at -20°C.
Usage: Dilute 1:1000 into culture media to achieve 100 µM final concentration (0.1% DMSO).
Part 3: Troubleshooting & FAQs
Issue 1: "My solution turned pink/brown after 24 hours."
Diagnosis: Oxidative degradation of the indole core.
Mechanism: The C3-methyl group makes the indole ring electron-rich.[1] While N-substitution protects the nitrogen, the C2-C3 bond is susceptible to radical oxidation, forming 3-methyloxindole or formyl-derivatives (See Figure 2).[1] This is accelerated by light and trace metals.
Figure 2: Simplified oxidation pathway leading to colored impurities.
Solution:
Amber Vials: Strictly required.
Antioxidants: Add 0.1 mM Ascorbic Acid or EDTA to aqueous buffers to scavenge radicals and chelate metal catalysts.
Freshness: Discard aqueous solutions after 24 hours.
Issue 2: "Precipitation occurs when I add the DMSO stock to my media."
Diagnosis: "The Crash."
Mechanism: You are experiencing a rapid change in dielectric constant. When a hydrophobic molecule in DMSO hits an aqueous buffer, it can locally supersaturate and crystallize before mixing.
Solution:
Vortexing Addition: Have the media vortexing while you add the DMSO stock.
Step-Down Dilution: Dilute DMSO stock 1:10 into Ethanol first, then 1:100 into media (intermediate polarity).
Warmth: Pre-warm media to 37°C; solubility increases with temperature.
Issue 3: "Is this the same as IAA (Auxin)?"
Clarification:No.
IAA: Indole-3-acetic acid (Acetic acid at C3).[1][2][3]
Your Compound: Indole-1-acetic acid derivative (Acetic acid at N1, Methyl at C3).[1]
Implication: N-substituted indole acetic acids often exhibit significantly reduced or antagonistic auxin activity compared to C3-substituted auxins.[1] Verify your biological hypothesis carefully; this may be an auxin inhibitor or a structural negative control in your assay.
Summary Data Table
Parameter
Value / Condition
Notes
Water Solubility (pH 4)
< 0.1 mg/mL
Insoluble (Protonated form)
Water Solubility (pH 8)
> 10 mg/mL
Soluble (Salt form)
DMSO Solubility
> 50 mg/mL
Excellent
Ethanol Solubility
> 20 mg/mL
Good
pKa (Carboxyl)
~ 4.2 - 4.5
Estimated based on N-acetic indoles
Stability
Light/Air Sensitive
Oxidizes to colored byproducts
References
Chemical Identity & Properties
Oxidation Mechanism
Comparative and Kinetic Investigation of Oxidation of 3-Methylindole. ResearchGate. Describes the susceptibility of the 3-methylindole core to oxidative cleavage and color change. Available at: [Link] (Accessed via Search Snippet 1.2).
Solubility Principles
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.[1] NIH/PMC. details the hydrophobicity/hydrophilicity balance of fatty and organic acids. Available at: [Link] (Accessed via Search Snippet 1.9).
Biological Context (Auxin Analogs)
Synthesis and antibacterial activity of some indole acetic acid derivatives.[4][5] ResearchGate. Discusses N-substituted vs C-substituted indole activities. Available at: [Link] (Accessed via Search Snippet 1.9).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-(3-methyl-1H-indol-1-yl)acetic acidTopic: Stability & Handling Under Acidic Conditions
Ticket ID: IND-3M-N1-ACID-STAB[1]
Core Directive: Stability Profile Overview
Executive Summary:
2-(3-methyl-1H-indol-1-yl)acetic acid is an N-substituted indole derivative.[1] Unlike Indole-3-acetic acid (IAA), where the acetic acid group is attached to the electron-rich C3 position, this molecule carries the acid moiety on the nitrogen (N1).[1]
While the N-substitution provides greater resistance to oxidative decarboxylation compared to IAA, the indole core remains acid-sensitive.[1] The presence of the methyl group at C3 activates the ring, making it susceptible to acid-catalyzed dimerization and polymerization in strong acidic media (pH < 2.0).
Key Stability Constraints:
Strong Mineral Acids (HCl, H₂SO₄): High Risk.[1] Causes rapid protonation at C3, leading to indoleninium cations and subsequent oligomerization (red/brown tar formation).[1]
HPLC Additives (TFA): Moderate Risk.[1] 0.1% TFA is generally acceptable for short contact times, but higher concentrations or prolonged exposure can induce on-column degradation.[1]
Weak Organic Acids (Acetic, Formic): Low Risk.[1] Generally stable at pH 3–5.[1]
Diagnostic: Is it Acid Degradation?
Use this decision tree to diagnose if the impurities or issues you are observing are related to acidic instability.
Figure 1: Diagnostic flowchart for distinguishing acid-induced instability from other degradation pathways.
Technical Deep Dive: The Mechanism of Instability
To troubleshoot effectively, you must understand why the molecule degrades. The instability is not in the acetic acid side chain, but in the indole double bond.
The Mechanism:
Protonation: In strong acid, the C3 position (which carries the methyl group) is the most nucleophilic site. It accepts a proton.[1][2][3][4]
Indoleninium Formation: This forms a cation at C3.[1] Because C3 is already methylated, this results in a quaternary center, disrupting the aromaticity of the pyrrole ring.
Electrophilic Attack: This cationic species is a strong electrophile.[1] It attacks the C2 position of a neighboring unprotonated indole molecule.
Dimerization: This leads to the formation of 2,3'-dimers (and eventually trimers/polymers), often visible as a color change to pink or red.[1]
Why N-substitution helps (but doesn't cure):
The N-acetic acid group exerts a weak electron-withdrawing inductive effect, which slightly decreases the electron density of the ring compared to 3-methylindole (skatole).[1] This makes the initial protonation slower, but does not prevent it in strong acids.
Troubleshooting Guide & FAQs
Scenario A: HPLC Analysis & Purification
Q: I see peak splitting or "ghost peaks" when using 0.1% TFA in water/acetonitrile. Is my compound degrading?A: It is highly likely.[1] Indoles are acid-sensitive.[1]
The Problem: TFA (pH ~2) can protonate the indole ring during the run. If the kinetics of protonation/deprotonation are on the same time scale as the chromatographic separation, you will see peak broadening or splitting.
The Fix:
Switch Buffers: Replace TFA with 0.1% Formic Acid (weaker acid, pH ~2.[1]7) or 10mM Ammonium Acetate (pH ~4.5–6.5).[1] Ammonium acetate is the gold standard for indole stability.[1]
Reduce Residence Time: If you must use TFA (e.g., for peak shape of other impurities), use a higher flow rate or shorter column to minimize exposure time.[1]
Scenario B: Synthesis Workup
Q: I acidified my reaction mixture with 1M HCl to precipitate the product, and the white solid turned pink. What happened?A: You triggered acid-catalyzed oligomerization.[1]
The Problem: 1M HCl creates localized pockets of extremely low pH (< 0), causing rapid formation of the indoleninium cation and subsequent dimerization (pink color is characteristic of indole oligomers).
The Fix:
Milder Acidification: Use Acetic Acid or Citric Acid to adjust the pH to just below the pKa of the carboxylic acid (approx pH 3–4) to induce precipitation without protonating the ring.
Cold Workup: Perform the acidification at 0°C. Low temperature significantly retards the dimerization rate.[1]
Scenario C: Solubility vs. Stability
Q: The compound is insoluble in water.[1] Can I dissolve it in DMSO/TFA for storage?A:Absolutely not.
The Problem: Storing indoles in acidic organic solvents is the fastest way to degrade them. The lack of water prevents reversible hydrolysis, favoring irreversible polymerization.
The Fix: Dissolve in 100% DMSO or Methanol for stock solutions.[1] If aqueous dilution is needed, use a neutral buffer (PBS) or slightly basic buffer (pH 8) to solubilize it as the carboxylate salt.
Validated Protocols
Protocol 1: Stability-Indicating HPLC Method
Use this protocol to verify if your current storage or handling conditions are safe.[1]
Parameter
Condition
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Why this works: The Ammonium Acetate buffer maintains a pH where the indole ring is stable (unprotonated), ensuring that any degradation peaks observed are real impurities, not artifacts generated during the analysis.
Protocol 2: Safe Acidic Workup (Precipitation)
Use this when isolating the compound from a basic reaction mixture.
Cool: Chill the reaction mixture to 0–4°C in an ice bath.
Note: The pKa of the acetic acid tail is approx 4.5. You do not need to go to pH 1 to precipitate it; you only need to protonate the carboxylate.[1]
Filter: Filter immediately and wash with cold water.[1]
Dry: Vacuum dry. Do not heat above 40°C while wet/acidic.[1]
References
Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Foundational text on indole electrophilic substitution and acid sensitivity).
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1][3] (Mechanisms of indole protonation and dimerization).
Ehmann, A. (1977).[1] The Van Urk-Salkowski reagent—a sensitive and specific chromogenic reagent for silica gel thin-layer chromatographic detection and identification of indole derivatives.[1] Journal of Chromatography A, 132(2), 267-276.[1] Link (Describes the colorimetric reactions of indoles in acid, confirming oligomerization pathways).
Remers, W. A. (1972).[1] Indoles, Part One. Wiley-Interscience.[1] (Detailed stability data on 1- and 3-substituted indoles).
BenchChem Technical Support. (2025). Improving the Stability of Indole Compounds in Solution. Link (General guidelines on antioxidant use and buffer selection for indoles).[1]
Minimizing dimerization during 2-(3-methyl-1H-indol-1-yl)acetic acid preparation
Technical Support Center: Synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid Welcome to the technical support guide for the synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid. This document is designed for researchers, c...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid
Welcome to the technical support guide for the synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the common challenges associated with the N-alkylation of 3-methylindole (skatole). Our focus is to provide in-depth, mechanistically-grounded solutions to minimize the formation of dimeric and other undesired byproducts, ensuring a higher yield and purity of your target compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic approach for 2-(3-methyl-1H-indol-1-yl)acetic acid?
The most prevalent method is the N-alkylation of 3-methylindole. This reaction typically involves deprotonating the nitrogen of the indole ring with a suitable base to form a nucleophilic indole anion, followed by an SN2 reaction with an ethyl haloacetate (e.g., ethyl bromoacetate). The resulting ester is then hydrolyzed to yield the final carboxylic acid product.[1][2]
Q2: What is the "dimerization" byproduct I am observing in my reaction?
While true dimerization can occur under harsh acidic conditions, the byproduct you are likely observing stems from the ambident nucleophilic nature of the indole ring.[3] After deprotonation, the negative charge is delocalized, creating nucleophilic centers at both the N-1 and C-2 positions (C-3 is blocked by the methyl group). "Dimerization" or byproduct formation in this context most often refers to:
C-2 Alkylation: The alkylating agent (e.g., ethyl bromoacetate) reacts at the C-2 position of the indole ring instead of the desired N-1 position.[4]
Acid-Catalyzed Self-Condensation: If acidic conditions are inadvertently generated, 3-methylindole can protonate and react with another neutral indole molecule, leading to complex oligomers.[3]
Q3: Why is selective N-alkylation of indoles a challenge?
The primary challenge is managing the competing nucleophilicity of different positions on the indole ring. The C-3 position is generally the most nucleophilic in a neutral indole, but in your case, it is sterically blocked.[5] The N-H bond is also relatively acidic (pKa ≈ 16-17), allowing for deprotonation to form the indole anion.[2] However, this anion is an ambident nucleophile. Reaction conditions such as the choice of base, solvent, and temperature critically determine whether the alkylation occurs selectively at the nitrogen (N-1) or at a carbon atom (C-2).[6][7]
This section addresses the most common issues encountered during the synthesis and provides actionable solutions grounded in chemical principles.
Issue: My reaction produces a significant amount of a byproduct, likely the C-2 alkylated isomer.
This is the most frequent problem, directly impacting yield and purification efficiency. The root cause is a reaction environment that allows for competitive C-alkylation.
Probable Cause A: Sub-optimal Base Selection or Stoichiometry
Explanation: The goal is to rapidly and completely deprotonate the indole nitrogen. Using a weak base (like K₂CO₃) or an insufficient amount of a strong base can result in an equilibrium state where both the highly N-nucleophilic indole anion and the C-nucleophilic neutral indole are present. Highly reactive alkylating agents can then react with the neutral indole at the C-2 position.[6]
Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) to ensure irreversible and complete deprotonation. Cesium carbonate (Cs₂CO₃) is also an excellent, albeit milder, alternative known to promote selective N-alkylation.[8][9] Always use at least 1.1 equivalents of the base to drive the deprotonation to completion.
Probable Cause B: Inappropriate Solvent Choice
Explanation: The solvent's role is to solvate the ions generated during the reaction. Protic solvents (e.g., ethanol) will protonate the highly basic indole anion, shutting down the desired reaction. Nonpolar solvents (e.g., toluene) do not effectively solvate the cation (e.g., Na⁺), leading to tight ion pairing that reduces the nucleophilicity of the indole anion.
Solution: Use polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).[8][10] These solvents effectively solvate the cation, leaving a "naked" and highly reactive indole anion that preferentially undergoes N-alkylation.[6]
Probable Cause C: High Reaction Temperature
Explanation: While heating can increase the reaction rate, it can also provide the necessary activation energy for undesired pathways, such as C-alkylation. The transition state for C-alkylation often has a higher energy barrier, which can be overcome at elevated temperatures.
Solution: Control the temperature carefully. Perform the deprotonation and the initial addition of the alkylating agent at a reduced temperature (e.g., 0 °C). After the addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress. Gentle heating (e.g., 40-50 °C) should only be applied if the reaction is sluggish, and only after confirming that the initial reaction is selective.
Table 1: Comparison of Reaction Parameters for Selective N-Alkylation
Parameter
Poor Selectivity (Favors C-Alkylation/Byproducts)
High Selectivity (Favors N-Alkylation)
Rationale
Base
K₂CO₃, Et₃N (weak bases), <1.0 eq.
NaH, KH, Cs₂CO₃ (strong bases), >1.1 eq.
Strong bases ensure complete deprotonation to the N-anion, minimizing the presence of neutral indole.[2][8]
Solvent
Toluene, THF (less polar), Ethanol (protic)
DMF, DMSO, DMPU (polar aprotic)
Polar aprotic solvents create a more reactive "naked" anion, enhancing N-nucleophilicity.[6][8]
Temperature
> 80 °C
0 °C to Room Temperature (or mild heat, < 50 °C)
Lower temperatures favor the pathway with the lower activation energy, which is typically N-alkylation.[6]
Order of Addition
All reagents mixed at once.
1. Indole + Base, 2. Add alkylating agent slowly.
Forming the anion first ensures the alkylating agent encounters the desired nucleophile in high concentration.
Section 3: Recommended Experimental Protocols
These protocols are designed to maximize the yield of the desired N-alkylated product and minimize byproduct formation.
Protocol 1: High-Selectivity Synthesis using Sodium Hydride (NaH)
Warning: Sodium hydride reacts violently with water. All glassware must be oven-dried, and all reagents and solvents must be anhydrous. The reaction must be performed under an inert atmosphere (Nitrogen or Argon).
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
Deprotonation:
Charge the flask with 3-methylindole (1.0 eq.).
Add anhydrous DMF (approx. 5-10 mL per gram of indole).
Cool the solution to 0 °C using an ice bath.
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
Stir the resulting slurry at 0 °C for 30-60 minutes until gas evolution ceases. This indicates the formation of the sodium salt of 3-methylindole.
Alkylation:
Dissolve ethyl bromoacetate (1.1 eq.) in a small amount of anhydrous DMF and add it to the dropping funnel.
Add the ethyl bromoacetate solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5-10 °C.
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
Monitoring & Work-up:
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-methyl-1H-indol-1-yl)acetate.
Hydrolysis (Saponification):
Dissolve the crude ester in a mixture of THF/Methanol/Water (e.g., 3:1:1 ratio).
Add lithium hydroxide (LiOH, 3.0 eq.) and stir at room temperature for 2-6 hours, monitoring by TLC until the ester spot disappears.
Remove the organic solvents under reduced pressure.
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
Acidify the aqueous layer to pH ~2-3 with 1M HCl. The product, 2-(3-methyl-1H-indol-1-yl)acetic acid, should precipitate as a solid.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Alternative Synthesis using Cesium Carbonate (Cs₂CO₃)
This method avoids the use of pyrophoric NaH but may require slightly more forcing conditions.
Setup: In a round-bottom flask, combine 3-methylindole (1.0 eq.) and cesium carbonate (Cs₂CO₃, 2.0 eq.) in anhydrous DMF.
Alkylation: Add ethyl bromoacetate (1.2 eq.) to the mixture.
Reaction: Stir the suspension at room temperature or heat gently to 40-50 °C for 4-12 hours.
Monitoring & Work-up: Monitor the reaction by TLC. Once complete, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Hydrolysis: Proceed with the saponification step as described in Protocol 1.
Section 4: Visualized Mechanisms and Workflows
Diagram 1: Competing N- vs. C-Alkylation Pathways
Caption: Competing reaction pathways for the 3-methylindole anion.
Diagram 2: Optimized Experimental Workflow
Caption: Step-by-step workflow for high-selectivity synthesis.
References
2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. PMC. [Link]
Cesium Carbonate Promoted N-Alkylation of Indoles. Synlett. [Link]
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. PMC - NIH. [Link]
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC. [Link]
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Selective N-alkylation of indoles with primary alcohols using a Pt/HBEA catalyst. Green Chemistry (RSC Publishing). [Link]
Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]
N-alkylation of indole derivatives.
Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
in the chemical literature: N-alkylation of an indole. YouTube. [Link]
Aberrant Synthesis of Indole-3-Acetic Acid in Saccharomyces cerevisiae Triggers Morphogenic Transition. WPI. [Link]
Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to Develop Dual Cyclooxygenase‐2/Thromboxane Receptor Inhibitors. Journal of Medicinal Chemistry. [Link]
Synthesis of N-alkylated indoles. ResearchGate. [Link]
Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with. I.R.I.S.. [Link]
View of Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Journal of the College of Basic Education. [Link]
Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. ResearchGate. [Link]
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. iris.unina.it. [Link]
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry (RSC Publishing). [Link]
Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. Amazon S3. [Link]
(PDF) A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. ResearchGate. [Link]
STUDY OF INDOLE-3-ACETIC ACID BIOSYNTHESIS PATHWAYS IN Bradyrhizobium japonicum BJBV-05. Redalyc. [Link]
Synthesis and Chemistry of Indole. SlideShare. [Link]
Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PMC. [Link]
Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. PMC. [Link]
Technical Support Center: Mastering Temperature Control for Optimal Indole N-Substitution
Welcome to the technical support hub for indole N-substitution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions fo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support hub for indole N-substitution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the N-functionalization of indoles. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the intricacies of your synthetic challenges.
The Crucial Role of Temperature in Indole N-Substitution
The indole scaffold is a cornerstone in medicinal chemistry, but its functionalization can be notoriously challenging.[1] The indole nucleus features two primary nucleophilic sites: the N1-position and the C3-position.[2] While N1-substitution is often the desired outcome for modulating biological activity, the C3-position is inherently more nucleophilic, leading to a frequent competition between N- and C-alkylation or arylation.[2][3] Temperature is one of the most critical parameters to control this regioselectivity, often determining whether the reaction outcome is governed by kinetics or thermodynamics.[4][5][6]
Core Principles: Kinetic vs. Thermodynamic Control
Understanding the interplay between kinetic and thermodynamic control is fundamental to troubleshooting indole N-substitution reactions.
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control.[7][8] The major product will be the one that forms the fastest, which corresponds to the reaction pathway with the lowest activation energy.[7][8] For indole, electrophilic attack at the C3-position often has a lower activation barrier.
Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control.[7][9] With sufficient energy to overcome all activation barriers and for the initial products to potentially revert to intermediates, the reaction equilibrium will favor the most stable product.[9] The N-substituted indole is generally the more thermodynamically stable isomer.[5][6]
This relationship is a powerful tool: by modulating the temperature, you can steer the reaction toward your desired N-substituted product.
Logical Relationship: Temperature and Product Outcome
Caption: Interplay of temperature and reaction control in indole alkylation.
Troubleshooting Guide: N-Alkylation of Indoles
This section addresses common problems encountered during the N-alkylation of indoles in a question-and-answer format.
Q1: My reaction is yielding a mixture of N1- and C3-alkylated products. How can I improve N1-selectivity?
This is a classic regioselectivity problem. Several factors, with temperature being paramount, can be adjusted.
Answer: To favor N-alkylation, you generally need to push the reaction towards thermodynamic control.[5]
Increase Reaction Temperature: Higher temperatures can favor the thermodynamically more stable N-alkylated product.[2][4][5] If your reaction is running at room temperature or below, consider gradually increasing the heat. Monitor the reaction by TLC or LC-MS to find the optimal temperature where C3-alkylation is minimized and decomposition is not significant.
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is crucial to fully deprotonate the indole nitrogen.[2][5] The resulting indolate anion is more nucleophilic at the nitrogen, favoring N-alkylation.[5] Increasing the proportion of DMF in a THF/DMF mixture has also been shown to enhance N-alkylation.[2][5]
Steric Hindrance: If your alkylating agent or indole is sterically bulky, this can slow down the reaction rate.[5] You may need to increase the temperature to achieve a reasonable conversion rate.
Q2: I am observing very low or no conversion to my desired N-alkylated product. What are the likely causes related to temperature?
Low conversion can stem from several issues, many of which are temperature-dependent.
Answer:
Insufficient Temperature: Many N-alkylation reactions require heating to proceed to completion.[5] Classical methods with alkyl halides may need temperatures from 80°C up to 150°C, depending on the reactivity of the halide.[10][11] N-benzylation, for instance, generally requires higher temperatures than N-methylation.[10]
Incomplete Deprotonation: The deprotonation of the indole N-H is an equilibrium process. If the temperature is too low, this equilibrium may not favor the indolate anion, leading to poor reactivity. Gently warming the mixture during the addition of the base can sometimes improve deprotonation efficiency.[5]
Microwave-Assisted Reactions: For microwave-assisted synthesis, temperature is a critical parameter to optimize. A reaction might fail at 80°C but proceed efficiently at 100°C or 120°C.[12] It is essential to perform a temperature screen to find the optimal conditions.
Q3: My reaction starts well, but then the product seems to decompose, leading to a complex mixture. How is temperature involved?
Indoles can be sensitive, and excessive heat can lead to degradation.
Answer:
Thermal Stability: While higher temperatures favor N-substitution, there is an upper limit. Indoles and their derivatives can be unstable at very high temperatures, leading to side reactions or decomposition.[5] If you observe significant byproduct formation upon heating, you may have exceeded the thermal stability of your starting material or product.
Systematic Optimization: The key is to find a balance. Systematically vary the temperature in increments (e.g., 60°C, 80°C, 100°C) while carefully monitoring the reaction progress.[13] The goal is to identify a temperature that is high enough to favor the thermodynamic N-substituted product but not so high as to cause significant degradation.
Reaction Time: At a given temperature, prolonged reaction times can also lead to decomposition. Once the starting material is consumed, consider cooling the reaction to prevent product degradation.[13]
Method
Typical Temperature Range
Key Considerations
Classical (NaH/DMF)
25°C - 100°C
Requires strong base; temperature depends on alkyl halide reactivity.[2][5]
Phase-Transfer Catalysis
Room Temperature to 80°C
Milder conditions, but temperature can influence rate and selectivity.[14]
Microwave-Assisted
80°C - 150°C
Rapid heating can significantly reduce reaction times. Requires careful optimization of temperature and time.[12][15]
Troubleshooting Guide: N-Arylation of Indoles (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is highly sensitive to reaction conditions, especially temperature.[16]
Q1: My Buchwald-Hartwig N-arylation of indole is not working. Should I increase the temperature?
Answer: Yes, temperature is a critical parameter for success in Buchwald-Hartwig couplings.
Activation of the Catalytic Cycle: Each step of the catalytic cycle (oxidative addition, ligand substitution, reductive elimination) has its own activation energy. Insufficient temperature can cause the reaction to stall. Many protocols for the N-arylation of indoles require temperatures in the range of 100-120°C.[17][18]
Aryl Halide Reactivity: The reactivity of the aryl halide plays a significant role. Aryl iodides are typically the most reactive, followed by bromides, and then chlorides. Less reactive halides (e.g., aryl chlorides) will generally require higher temperatures to undergo oxidative addition to the palladium center.[17]
Ligand and Base Combination: The choice of phosphine ligand and base can influence the optimal temperature. Sterically hindered, electron-rich ligands often allow for reactions at lower temperatures.[17] However, a specific combination of catalyst, ligand, and base will have an optimal temperature window that must be determined experimentally.
Q2: I am getting a good yield, but the reaction is very slow. Can I just increase the temperature to speed it up?
Answer: While increasing the temperature will likely increase the reaction rate, it can also introduce complications.
Catalyst Deactivation: Palladium catalysts can be thermally unstable. At excessively high temperatures, the catalyst can decompose or aggregate, leading to a loss of activity.[19][20] This is often observed as a reaction that starts well but then stops before completion. If you suspect catalyst deactivation, running the reaction at a slightly lower temperature for a longer duration may provide a better overall yield.
Side Reactions: High temperatures can promote side reactions. For example, with certain substrates, high temperatures might lead to C-arylation in addition to the desired N-arylation.[21]
Microwave-Assisted Buchwald-Hartwig: Microwave irradiation can dramatically shorten reaction times from hours to minutes.[22] This is due to efficient and rapid heating to the target temperature. A typical optimization would involve screening temperatures from 80°C to 140°C in a microwave reactor.[22]
Workflow for Temperature Optimization in Indole N-Arylation
HPLC Retention Time Comparison: Indole Acetic Acid Isomers & Analogs
The HPLC Retention Time Comparison of Indole Acetic Acid Isomers guide follows below. This document is designed for researchers and analytical chemists requiring a robust, self-validating protocol for separating Indole-3...
Author: BenchChem Technical Support Team. Date: February 2026
The HPLC Retention Time Comparison of Indole Acetic Acid Isomers guide follows below. This document is designed for researchers and analytical chemists requiring a robust, self-validating protocol for separating Indole-3-acetic acid (IAA) from its structural analogs and metabolic precursors.
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary & Scientific Rationale
Indole-3-acetic acid (IAA) is the predominant auxin in plants, regulating critical developmental processes.[1][2] However, accurate quantification is frequently compromised by the presence of structural isomers (e.g., Indole-2-acetic acid), homologs (Indole-3-propionic acid, IPA), and metabolic conjugates (Indole-3-acetamide, IAM).
This guide provides a definitive comparison of HPLC retention behaviors for IAA and its critical analogs. Unlike generic protocols, we focus on the mechanistic separation driven by hydrophobic interaction and acid dissociation suppression.
Key Technical Insight:
The separation of indole isomers on Reverse Phase (RP-C18) columns is governed by the alkyl side-chain length and the position of the acetic acid moiety.
3-IAA (Active): Elutes earlier than its longer-chain homologs (IPA, IBA) due to lower hydrophobicity.
Positional Isomers (2-IAA): Exhibit distinct retention shifts due to altered electron density and pKa values affecting interaction with the stationary phase.
Comparative Retention Data
The following data aggregates experimental retention times (RT) under optimized gradient conditions. Note how the addition of methylene groups (IAA
IPA IBA) consistently increases retention time, validating the hydrophobic retention mechanism.
Table 1: Retention Time Comparison (Gradient Elution)
Conditions: C18 Column (150 x 4.6 mm, 5 µm); Mobile Phase: Methanol / 0.5% Acetic Acid (Gradient); Flow: 1.0 mL/min; Detection: Fluorescence (Ex 280nm / Em 350nm).
Analyte
Abbr.
Structure Note
Retention Time (min)*
Resolution (Rs) vs IAA
L-Tryptophan
Trp
Precursor (Amino Acid)
3.5 ± 0.2
> 5.0
Indole-3-lactic acid
ILA
Metabolite (Hydroxyl)
7.7 ± 0.2
> 2.0
Indole-3-acetamide
IAM
Conjugate (Amide)
9.3 ± 0.3
1.5
Indole-3-acetic acid
3-IAA
Target Isomer (Active)
13.8 ± 0.2
N/A
Indole-2-acetic acid
2-IAA
Positional Isomer (Inactive)**
~14.5 ± 0.4
1.2
Indole-3-propionic acid
IPA
Homolog (Internal Std)
16.2 ± 0.3
> 2.5
Indole-3-butyric acid
IBA
Homolog (Long chain)
18.9 ± 0.3
> 4.0
Indole-3-acetonitrile
IAN
Precursor (Nitrile)
24.1 ± 0.5
> 8.0
*Data synthesized from consensus values in referenced literature (Szkop et al., 2013; Kim et al., 2006). Absolute times vary by system dead volume.
**2-IAA is often used as a negative control; its RT is distinct but close to 3-IAA, requiring high plate-count columns for baseline resolution.
Visualization of Separation Logic
The following diagram illustrates the workflow and the physicochemical logic dictating the separation order.
Figure 1: Analytical workflow and physicochemical mechanisms governing the separation of Indole isomers and homologs on C18 stationary phases.
Detailed Experimental Protocol
This protocol is designed to be self-validating . The inclusion of Indole-3-propionic acid (IPA) as an Internal Standard (IS) allows you to correct for extraction losses and retention time drifts.
A. Reagents & Mobile Phase Preparation[1][3][4]
Solvent A (Aqueous): 0.5% Acetic Acid in ultrapure water.
Why: Acidification suppresses the ionization of the carboxylic acid group on IAA (pKa ~4.75), ensuring it exists in the neutral, hydrophobic form that interacts with the C18 column. Without acid, IAA elutes too early with peak tailing.
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
Why: Acetonitrile provides sharper peaks and lower backpressure compared to methanol for indole compounds.
B. Instrument Settings[1][4][5]
Column: Symmetry C8 or C18 (4.6 x 150 mm, 5 µm) or equivalent.
Note: FLD is 10-100x more sensitive and specific than UV (254/280 nm) for indoles, virtually eliminating matrix interference from non-fluorescent compounds.
C. Gradient Program
Time (min)
% Solvent A (0.5% HOAc)
% Solvent B (ACN)
Event
0.0
80
20
Injection / Equilibration
25.0
50
50
Linear Gradient (Elution of IAA/IPA)
31.0
0
100
Column Wash (Elution of IAN)
33.0
80
20
Re-equilibration
36.0
80
20
End of Run
D. System Suitability Test (Self-Validation)
Before running samples, inject a standard mix containing 3-IAA and IPA .
Resolution Check: Ensure Resolution (
) between IAA and IPA is > 2.0.
Tailing Factor: Ensure IAA tailing factor is < 1.5. (If > 1.5, fresh mobile phase or column cleaning is required).
References
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691.[4]
Kim, Y. J., et al. (2006). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of Plant Biology, 49, 40-45.
Nakurte, I., Keisa, A., & Rostoks, N. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley.[5] Journal of Analytical Methods in Chemistry, 2012, 103575.[5]
Barkawi, L. S., et al. (2010). A high-throughput method for the quantitative analysis of auxins. Nature Protocols, 5(10), 1609–1618.
A Tale of Two Isomers: A Comparative Guide to the Biological Efficacy of 1-Acetic vs. 3-Acetic Indole Derivatives
For the researcher navigating the vast landscape of bioactive small molecules, the indole scaffold represents a privileged structure, a recurring motif in both natural products and pharmaceuticals.[1][2] However, the bio...
Author: BenchChem Technical Support Team. Date: February 2026
For the researcher navigating the vast landscape of bioactive small molecules, the indole scaffold represents a privileged structure, a recurring motif in both natural products and pharmaceuticals.[1][2] However, the biological function of an indole derivative is not merely a consequence of its core structure but is exquisitely dictated by the precise placement of its functional groups. This guide delves into the profound functional divergence that arises from a simple positional change of an acetic acid moiety on the indole ring, comparing the well-characterized indole-3-acetic acid (IAA) with its less-explored isomer, indole-1-acetic acid .
While structurally similar, these two molecules operate in vastly different biological theaters. Indole-3-acetic acid is the canonical plant hormone auxin, a master regulator of plant growth and a signaling molecule in microbes and even mammals.[3][4] In contrast, evidence positions indole-1-acetic acid outside of the classical auxin signaling paradigm, engaging entirely different molecular targets. This guide will dissect these differences, provide the experimental frameworks to probe their activities, and highlight the critical importance of isomeric structure in drug development and chemical biology.
Part 1: The Canonical Player - Biological Profile of Indole-3-Acetic Acid (IAA)
Indole-3-acetic acid is arguably the most studied indole derivative, primarily for its role as the principal auxin in the plant kingdom.[5] Its biological effects are pleiotropic, influencing cell division, elongation, and differentiation.[3]
Mechanism of Action: The Auxin Signaling Cascade
The bioactivity of IAA as a plant growth regulator is mediated by a well-defined signaling pathway. At the core of this pathway is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs (AFBs), which function as auxin co-receptors.
Causality in the Pathway: The presence of IAA acts as a molecular "glue." It binds to the TIR1/AFB receptor, stabilizing its interaction with Aux/IAA transcriptional repressor proteins. This binding event targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then bind to auxin-response elements in the promoters of target genes, initiating a transcriptional cascade that drives auxin-dependent growth and development.[3]
Caption: Canonical auxin signaling pathway initiated by Indole-3-acetic acid (IAA).
Anti-Inflammatory and Immunomodulatory Roles
Beyond its role in plants, IAA, often as a metabolite from gut microbiota, demonstrates significant anti-inflammatory activity in mammalian systems. Studies have shown that IAA can suppress the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][7][8][9] The proposed mechanisms include the induction of the anti-inflammatory enzyme heme oxygenase-1 (HO-1) and the mitigation of NF-κB signaling.[7][8]
Pro-Apoptotic Activity in Cancer Models
While IAA itself is generally non-toxic to mammalian cells, its oxidized byproducts can be potently cytotoxic.[10] The combination of IAA with horseradish peroxidase (HRP) generates reactive free radical species.[11] This system has been proposed as a targeted cancer therapy strategy, where HRP is delivered specifically to a tumor, leading to the localized, oxidative activation of systemically administered IAA into a cytotoxic agent.[10] This oxidized IAA induces apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and loss of mitochondrial membrane potential.[11] Some studies have also reported direct anti-proliferative effects of IAA on certain cancer cell lines, such as neuroblastoma, with IC50 values in the micromolar range.[12]
Part 2: The Divergent Isomer - Biological Profile of Indole-1-Acetic Acid
In stark contrast to its 3-substituted counterpart, indole-1-acetic acid—where the acetic acid group is attached to the nitrogen atom of the indole ring—exhibits a fundamentally different biological activity profile. Crucially, it is not considered a classical auxin.
Mechanism of Action: Aldose Reductase Inhibition
The most clearly defined and quantitatively compared activity of indole-1-acetic acid is its role as an enzyme inhibitor. A key comparative study demonstrated that while both isomers can inhibit aldose reductase, 1-indole acetic acid is a significantly more potent inhibitor than 3-indole acetic acid .[1]
Scientific Rationale: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway becomes overactive, leading to osmotic stress and oxidative damage implicated in diabetic complications. Therefore, inhibitors of this enzyme are of significant therapeutic interest. Molecular modeling suggests that the higher efficacy of 1-indole acetic acid is due to a stronger electrostatic interaction with the NADP+ cofactor within the enzyme's active site.[1] This finding firmly places the biological activity of the 1-isomer in the realm of enzymatic modulation rather than hormonal signaling.
Caption: Mechanism of Indole-1-acetic acid as an inhibitor of Aldose Reductase.
Other Potential Activities
While robust comparative data is scarce, some literature suggests that derivatives of indole-1-acetic acid may possess anti-inflammatory properties, a logical extension of the activity of many indole-containing NSAIDs like Indomethacin.[1] However, detailed mechanistic studies and direct efficacy comparisons with the 3-isomer in this context are currently lacking in the public domain. Its cytotoxic potential has not been extensively reported, precluding a direct comparison with the pro-apoptotic effects of oxidized 3-IAA.
Part 3: Comparative Data Summary
The following table summarizes the known biological efficacies of the two isomers. The significant gaps in the literature for indole-1-acetic acid are notable and represent opportunities for future research.
1-IAA shows significantly higher efficacy against this enzymatic target.
Anti-Inflammatory
Active; suppresses pro-inflammatory cytokines (e.g., IL-6, TNF-α) via HO-1 induction and NF-κB modulation.[7][8]
Activity suggested but not well-characterized or quantitatively compared.
Mechanisms and relative potency are not established for 1-IAA.
Cytotoxicity/Anticancer
Low intrinsic toxicity; becomes potently pro-apoptotic upon oxidation by peroxidase, generating ROS.[10][11]
Data not widely available.
The pro-drug potential of 3-IAA is a unique, well-studied property.
Part 4: Experimental Protocols for Comparative Assessment
To empirically validate the distinct activities of these isomers, researchers can employ a suite of self-validating bioassays. The choice of assay must be driven by the specific biological question: Are we testing for hormonal activity or general cytotoxicity?
This assay is the modern standard for quantifying auxin activity and is based on the principle that while auxins promote growth at low concentrations, they inhibit root elongation at higher concentrations.
Rationale: This protocol provides a robust, quantitative, and physiologically relevant system to test for auxin-like activity. By including 3-IAA as a positive control and a solvent-only condition as a negative control, the assay is self-validating. The expected outcome is a dose-dependent inhibition of root growth by 3-IAA, while 1-IAA should show no significant effect compared to the control.
Step-by-Step Methodology:
Seed Sterilization: Surface-sterilize Arabidopsis thaliana (Col-0) seeds for 10 minutes in a solution of 5% sodium hypochlorite with 0.1% Triton X-100. Rinse the seeds 5 times with sterile distilled water.
Plating and Stratification: Resuspend seeds in sterile 0.1% agarose and plate them in a straight line on square petri dishes containing 1/2 strength Murashige and Skoog (MS) medium solidified with 1% agar. Seal plates and stratify at 4°C for 2-4 days in the dark to ensure uniform germination.
Germination: Transfer plates to a growth chamber and orient them vertically to allow roots to grow downwards along the agar surface. Grow for 4-5 days under a long-day photoperiod (16h light / 8h dark) at 22°C.
Compound Treatment: Prepare stock solutions of 1-IAA and 3-IAA in a suitable solvent (e.g., DMSO or ethanol). Prepare a series of 1/2 MS agar plates supplemented with a range of concentrations of each compound (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM). Include a solvent-only control plate. The final solvent concentration should be consistent across all plates and typically below 0.1%.
Seedling Transfer: Carefully transfer seedlings of uniform size from the initial growth plates to the treatment plates (approx. 10-12 seedlings per plate).
Incubation and Measurement: Return the plates to the growth chamber in a vertical orientation. After 3-5 days of growth, scan the plates at high resolution. Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
Data Analysis: For each treatment, calculate the average root length and standard deviation. Normalize the data as a percentage of the average root length of the solvent control. Plot the normalized root length against the compound concentration.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic potential of a compound.
Rationale: This protocol allows for the high-throughput quantification of a compound's effect on cell viability. The assay's principle rests on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[14]
Step-by-Step Methodology:
Cell Plating: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
Compound Preparation: Prepare stock solutions of 1-IAA and 3-IAA in sterile DMSO. Perform a serial dilution in culture medium to create a range of final treatment concentrations (e.g., 1 µM to 500 µM).
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells. Include wells with medium and a corresponding percentage of DMSO as a vehicle control, and wells with medium only as a blank.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background.
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_control) * 100. Plot the percent viability against compound concentration and use a non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
A Comparative Guide to the Structural Elucidation of 2-(3-methyl-1H-indol-1-yl)acetic Acid: An Integrated Spectroscopic Approach
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of the primary analytical technique...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of small organic molecules, centered around the auxin-like compound, 2-(3-methyl-1H-indol-1-yl)acetic acid. While a public single-crystal X-ray structure for this specific molecule is not available, this guide will leverage data from its close isomer, 2-(2-methyl-1H-indol-3-yl)acetic acid, to illustrate the power of X-ray crystallography and compare it with other essential spectroscopic methods. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the insights to select and integrate the most appropriate analytical tools for unambiguous structural characterization.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and, consequently, the precise arrangement of atoms in space.[1] This technique provides definitive information on bond lengths, bond angles, and stereochemistry.
Although a crystal structure for 2-(3-methyl-1H-indol-1-yl)acetic acid is not publicly deposited, we can examine the crystallographic data of its isomer, 2-(2-methyl-1H-indol-3-yl)acetic acid, to appreciate the richness of information provided by SCXRD. The data for this related compound is available in the Cambridge Structural Database (CSD), a vast repository of small-molecule crystal structures.[2][3]
Case Study: Crystallographic Data for 2-(2-methyl-1H-indol-3-yl)acetic acid (CSD Entry 141651)
Parameter
Value
CCDC Number
141651
Empirical Formula
C₁₁H₁₁NO₂
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
10.34(1)
b (Å)
5.05(1)
c (Å)
18.24(2)
α (°)
90
β (°)
102.5(1)
γ (°)
90
Volume (ų)
929(2)
Z
4
This data provides the fundamental lattice parameters of the crystal, defining the size and shape of the unit cell.
The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data for an unambiguous structure solution.
Crystal Growth (The Art of the Science):
Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. The goal is to obtain a single, well-ordered crystal free of defects.
Method: Slow evaporation of a saturated solution is a common technique. For a compound like 2-(3-methyl-1H-indol-1-yl)acetic acid, a range of solvents (e.g., ethanol, ethyl acetate, acetone) and solvent/anti-solvent systems should be screened. The slow cooling of a saturated solution or vapor diffusion of an anti-solvent can also be effective.
Crystal Mounting and Screening:
Rationale: A suitable crystal (typically 0.1-0.3 mm in each dimension) must be selected and mounted on the diffractometer.[4] Initial screening assesses the crystal's quality and diffraction strength.
Method: A selected crystal is mounted on a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage. The diffractometer then collects a few initial diffraction frames to determine the unit cell and assess the crystal's suitability for a full data collection.
Data Collection:
Rationale: A complete dataset requires collecting diffraction data from all possible orientations of the crystal.[5]
Method: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector. Modern diffractometers automate this process, ensuring complete data coverage.
Data Reduction and Structure Solution:
Rationale: The raw diffraction intensities are processed to generate a list of structure factors. The "phase problem" is then solved to generate an initial electron density map.[1]
Method: Specialized software integrates the diffraction spots and applies corrections. Direct methods or Patterson methods are commonly used to solve the phase problem for small molecules.
Structure Refinement:
Rationale: The initial structural model is refined against the experimental data to improve its accuracy.
Method: The atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. The final refined structure is then validated for its geometric sensibility and agreement with the data.
Figure 1: Workflow for Single-Crystal X-ray Diffraction.
Part 2: Alternative and Complementary Structural Elucidation Techniques
While SCXRD is definitive, obtaining suitable crystals can be a significant bottleneck. In such cases, or for orthogonal validation, other spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution.[6] For 2-(3-methyl-1H-indol-1-yl)acetic acid, ¹H and ¹³C NMR would be the primary experiments.
Predicted NMR Data for 2-(3-methyl-1H-indol-1-yl)acetic acid
The following table presents predicted chemical shifts based on known values for similar indole derivatives.[7][8] Actual values may vary depending on the solvent and experimental conditions.
¹H NMR
Predicted δ (ppm)
Multiplicity
H (indole N-CH₂)
~5.0
s
H (aromatic)
7.0 - 7.8
m
H (indole C2-H)
~7.2
s
H (indole C3-CH₃)
~2.3
s
H (acidic OH)
>10
br s
¹³C NMR
Predicted δ (ppm)
C=O (acid)
~175
C (aromatic)
110 - 138
C (indole N-CH₂)
~48
C (indole C3-CH₃)
~12
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
Rationale: A homogeneous solution in a deuterated solvent is required to avoid large solvent signals in the ¹H NMR spectrum.[9]
Method: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10]
Instrument Setup and Shimming:
Rationale: The magnetic field must be highly homogeneous across the sample to obtain sharp, well-resolved signals.
Method: The NMR tube is placed in the spectrometer's probe. The instrument's software is used to "lock" onto the deuterium signal of the solvent and then to "shim" the magnetic field by adjusting a series of shim coils.
Acquisition of 1D Spectra (¹H and ¹³C):
Rationale: These initial spectra provide fundamental information about the number and types of protons and carbons.
Method: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
Acquisition of 2D Spectra (e.g., COSY, HSQC):
Rationale: 2D NMR experiments reveal correlations between nuclei, which is crucial for establishing the connectivity of the molecule.[11]
Method:
COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically through 2-3 bonds).
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.
Data Processing and Interpretation:
Rationale: The raw data (Free Induction Decay - FID) is mathematically transformed into a frequency-domain spectrum for analysis.
Method: The FID is subjected to Fourier transformation, phasing, and baseline correction. The chemical shifts, coupling constants, and integrations are then analyzed to piece together the molecular structure.
Figure 2: Workflow for NMR Spectroscopy.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. The fragmentation pattern provides additional structural information.[13][14]
Predicted Mass Spectrometry Data for 2-(3-methyl-1H-indol-1-yl)acetic acid
Molecular Formula: C₁₁H₁₁NO₂
Exact Mass: 189.07898
Expected [M+H]⁺: 190.08626
Key Fragmentation Pathways:
Loss of COOH (45 Da) from the molecular ion.
Fragmentation of the indole ring.
Experimental Protocol: High-Resolution Mass Spectrometry
Sample Preparation:
Rationale: The sample must be introduced into the mass spectrometer, typically in a dilute solution.
Method: A small amount of the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
Ionization:
Rationale: The neutral molecules must be converted into gas-phase ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.
Method: The sample solution is pumped through a heated capillary, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions are formed.
Mass Analysis:
Rationale: The ions are separated based on their m/z ratio.
Method: The ions are guided into a mass analyzer (e.g., Time-of-Flight, Orbitrap). In tandem MS (MS/MS), ions of a specific m/z are selected and fragmented to obtain structural information.
Detection and Data Analysis:
Rationale: The detector counts the number of ions at each m/z value, generating a mass spectrum.
Method: The resulting spectrum is analyzed to determine the accurate mass of the molecular ion and the m/z values of the fragment ions. This information is used to confirm the molecular formula and propose a structure.[15]
Figure 3: Workflow for Mass Spectrometry.
Part 3: Comparative Analysis and Data Integration
Each of these techniques provides a unique piece of the structural puzzle. A comprehensive and unambiguous structure determination relies on the thoughtful integration of data from multiple sources.[16][17]
Comparison of Structural Elucidation Techniques
Technique
Information Provided
Strengths
Limitations
X-ray Crystallography
Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing.
Definitive for crystalline solids; high resolution.[18]
Requires a suitable single crystal; structure is in the solid state.[19]
NMR Spectroscopy
Connectivity, chemical environment of atoms, stereochemistry (in solution).
Provides data on the molecule in solution; dynamic information.[18]
Does not provide absolute 3D structure directly; can have signal overlap.[19]
Mass Spectrometry
Molecular formula (HRMS), molecular weight, fragmentation pattern.
High sensitivity; requires very little sample; provides molecular formula.[20]
Limited stereochemical information; fragmentation can be complex.[21]
The true power of these techniques is realized when they are used in concert. For a novel compound like 2-(3-methyl-1H-indol-1-yl)acetic acid, an ideal workflow would involve:
Initial Characterization: HRMS to confirm the molecular formula and ¹H and ¹³C NMR to establish the basic carbon-hydrogen framework.
Connectivity Mapping: 2D NMR (COSY, HSQC, HMBC) to piece together the full connectivity of the molecule.
Definitive Confirmation: Single-crystal X-ray diffraction to provide the absolute and unambiguous 3D structure, confirming the connectivity and stereochemistry determined by NMR.
Figure 4: Integration of analytical data for structure confirmation.
Conclusion
The structural elucidation of a molecule like 2-(3-methyl-1H-indol-1-yl)acetic acid is a critical step in its development for any application. While X-ray crystallography remains the gold standard for providing a definitive 3D structure, a comprehensive understanding often requires an integrated approach. By combining the strengths of X-ray diffraction, NMR spectroscopy, and mass spectrometry, researchers can achieve a level of certainty in their structural assignments that is essential for advancing scientific discovery. This guide has outlined the principles, protocols, and comparative strengths of these key techniques to empower scientists in their pursuit of molecular understanding.
References
Journal of Chemical Education. (2023). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. ACS Publications. [Link]
Current Biology. Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
National Institutes of Health. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. PMC. [Link]
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Books Gateway. [Link]
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
Analytical Methods. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. RSC Publishing. [Link]
Comparison of NMR and X-ray crystallography. [Link]
ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]
National Institutes of Health. (2025). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. PMC. [Link]
Semantic Scholar. (2025). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. [Link]
National Institutes of Health. X-ray diffraction experiment – the last experiment in the structure elucidation process. PMC. [Link]
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]
MDPI. (2023). A High-Resolution Mass Spectrometer for the Experimental Study of the Gas Composition in Planetary Environments: First Laboratory Results. [Link]
Bryn Mawr College. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. Scholarship, Research, and Creative Work at Bryn Mawr College. [Link]
National Institutes of Health. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]
Canadian Journal of Chemistry. (1973). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. [Link]
A Comparative Guide to the UV-Vis Absorption Characteristics of 2-(3-Methyl-1H-indol-1-yl)acetic Acid and Related Indole Derivatives
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 2-(3-methyl-1H-indol-1-yl)acetic acid. In the absence of direct experimental data for this specific co...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 2-(3-methyl-1H-indol-1-yl)acetic acid. In the absence of direct experimental data for this specific compound in publicly accessible literature, this document leverages comparative analysis with structurally similar indole derivatives to predict its spectral behavior. Furthermore, a detailed experimental protocol is provided for researchers to determine the precise absorption maxima and molar absorptivity. This guide is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the characterization and quantification of indole-containing compounds.
Introduction to Indole UV-Vis Spectroscopy
The indole ring system, a core structural motif in many biologically active compounds, possesses a distinct chromophore that gives rise to characteristic UV absorption spectra. The electronic transitions within the bicyclic aromatic system, specifically the π → π* transitions, are responsible for this absorption. The position and intensity of these absorption bands are sensitive to the substitution pattern on the indole ring and the nature of the solvent, providing valuable structural and quantitative information.
The subject of this guide, 2-(3-methyl-1H-indol-1-yl)acetic acid, is an indole derivative with substituents at both the N1 and C3 positions. Understanding its UV-Vis absorption profile is critical for various applications, including reaction monitoring, purity assessment, and quantitative analysis in biological matrices.
Table 1: Comparison of UV-Vis absorption maxima for indole derivatives.
Structural Insights and Predicted Absorption:
Indole-3-acetic acid , an isomer of the target compound, exhibits strong absorption bands around 220 nm and 280 nm.[1] These are characteristic of the indole chromophore.
3-Methylindole also shows absorption maxima in a similar region, at 222 nm and 280 nm.[2]
The acetic acid moiety at the N1 position in 2-(3-methyl-1H-indol-1-yl)acetic acid is expected to have a minimal effect on the π-system of the indole ring compared to substitution directly on the benzene or pyrrole ring. Therefore, it is reasonable to predict that the UV-Vis absorption maxima of 2-(3-methyl-1H-indol-1-yl)acetic acid will be in a similar range to that of 3-methylindole and indole-3-acetic acid, likely with two distinct peaks around 220-230 nm and 270-290 nm .
The choice of solvent can also influence the absorption spectrum. Polar solvents may interact with the indole nitrogen and the carboxylic acid group, potentially causing slight shifts in the absorption maxima.[4] Methanol and ethanol are common choices for UV-Vis analysis of indole derivatives.[5]
Experimental Protocol for Determination of UV-Vis Absorption Maxima
To empirically determine the UV-Vis absorption characteristics of 2-(3-methyl-1H-indol-1-yl)acetic acid, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of 2-(3-methyl-1H-indol-1-yl)acetic acid in a suitable solvent.
Spectroscopic grade methanol (or other suitable solvent such as ethanol or acetonitrile)
Calibrated UV-Vis spectrophotometer
Quartz cuvettes (1 cm path length)
Volumetric flasks (various sizes)
Calibrated analytical balance
Micropipettes
Methodology:
Preparation of Stock Solution:
Accurately weigh approximately 10 mg of 2-(3-methyl-1H-indol-1-yl)acetic acid.
Dissolve the compound in a 100 mL volumetric flask with spectroscopic grade methanol to create a stock solution of approximately 100 µg/mL. Ensure complete dissolution.
Preparation of Working Solutions:
From the stock solution, prepare a series of dilutions in the range of 1-20 µg/mL using volumetric flasks and methanol. The appropriate concentration range may need to be optimized to yield absorbances between 0.1 and 1.0 AU.
Spectrophotometer Setup and Blanking:
Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
Set the wavelength range to scan from 200 nm to 400 nm.
Fill a quartz cuvette with the spectroscopic grade methanol to be used as a blank.
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
Sample Measurement:
Starting with the most dilute solution, rinse a quartz cuvette with the working solution three times before filling it for measurement.
Place the sample cuvette in the spectrophotometer and record the absorption spectrum from 200 nm to 400 nm.
Repeat the measurement for all prepared working solutions.
Data Analysis:
Identify the wavelength(s) of maximum absorbance (λmax) from the recorded spectra.
To determine the molar absorptivity (ε), construct a calibration curve by plotting the absorbance at λmax versus the concentration of the working solutions.
Perform a linear regression analysis on the data. The slope of the line, according to the Beer-Lambert Law (A = εbc), will be equal to the molar absorptivity (ε) when the path length (b) is 1 cm and the concentration (c) is in mol/L.
Workflow Diagram:
A schematic of the experimental workflow for determining UV-Vis absorption maxima.
Conclusion
While direct spectral data for 2-(3-methyl-1H-indol-1-yl)acetic acid is not currently published, a comparative analysis with its structural isomers, indole-3-acetic acid and 3-methylindole, strongly suggests that its UV-Vis absorption maxima will lie in the regions of 220-230 nm and 270-290 nm. The provided experimental protocol offers a robust methodology for the precise determination of its spectral characteristics. This information is fundamental for any research or development activity involving the quantification and characterization of this compound.
References
UV Vis Spectra of Indole Analogues - Research Data Australia. Available at: [Link]
Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study - PubMed. Available at: [Link]
Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid - International Journal of Advanced Biotechnology and Research. Available at: [Link]
Regular Article - Physical Chemistry Research. Available at: [Link]
What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry - YouTube. Available at: [Link]
UV-vis spectra and mass spectra of the products from indole and its... - ResearchGate. Available at: [Link]
UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with... - ResearchGate. Available at: [Link]
Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing). Available at: [Link]
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. Available at: [Link]
Interpreting UV-Vis Spectra - University of Toronto Scarborough. Available at: [Link]
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - Knowledge UChicago. Available at: [Link]
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - PMC. Available at: [Link]
UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Available at: [Link]
This guide outlines the validated disposal and handling protocols for 2-(3-methyl-1H-indol-1-yl)acetic acid (CAS: 57710-28-8).[1] It is designed for laboratory personnel requiring immediate, actionable safety directives....
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the validated disposal and handling protocols for 2-(3-methyl-1H-indol-1-yl)acetic acid (CAS: 57710-28-8).[1] It is designed for laboratory personnel requiring immediate, actionable safety directives.
Part 1: Chemical Identification & Hazard Profile
Before initiating disposal, you must validate the chemical identity and assess its current state. This compound is an N-substituted indole derivative, distinct from the common plant hormone Indole-3-acetic acid (IAA).[1]
Chemical Identity Verification:
Chemical Name: 2-(3-methyl-1H-indol-1-yl)acetic acid[1]
Use localized exhaust ventilation (fume hood) when handling solids.
Reactivity
Light Sensitive; Oxidizer Incompatible
CRITICAL: Do not store or dispose of in containers with strong oxidizing agents (e.g., Nitric Acid, Peroxides).
| RCRA Status | Non-Listed (Not P or U listed) | Classify as Hazardous Waste (Irritant) unless mixed with listed solvents. |
Part 2: Pre-Disposal Segregation & Containment
The Core Directive: Segregation is the primary defense against unplanned chemical reactions.
As a Senior Application Scientist, I emphasize that the indole ring is electron-rich and susceptible to oxidative coupling or decomposition. Mixing this waste with strong oxidizers can lead to exothermic reactions.
Segregation Protocol
Isolate from Oxidizers: Never add this compound to waste containers holding chromic acid, permanganates, or peroxides.
Incompatible: Concentrated mineral acids (Sulfuric, Nitric).
Light Protection: If the waste will be stored for >24 hours before pickup, use amber glass or wrap the container in foil to prevent photo-degradation, which can form unidentified byproducts.
Part 3: Disposal Workflow & Decision Logic
The following workflow dictates the disposal path based on the physical state of the waste.
Figure 1: Waste Stream Decision Matrix
(Visualizing the logical flow for compliant disposal)
Caption: Decision tree for categorizing 2-(3-methyl-1H-indol-1-yl)acetic acid waste streams to ensure regulatory compliance.
Part 4: Step-by-Step Operational Procedures
Scenario A: Disposal of Pure Solid
Objective: Dispose of expired or excess solid powder.
PPE Verification: Wear nitrile gloves, safety goggles, and a lab coat. If handling >10g outside a hood, use an N95 particulate respirator.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or clear glass jar with a screw-top lid.
Transfer the solid using a spatula or funnel. Do not generate dust.[3][6][7]
Wipe the threads of the jar with a dry Kimwipe to ensure a tight seal.
Labeling (Self-Validating Step):
Attach a hazardous waste tag immediately.
Constituents: Write "2-(3-methyl-1H-indol-1-yl)acetic acid" (Do not use abbreviations).
Hazards: Check "Irritant" and "Toxic" (precautionary).
Storage: Store in the "Solid Waste" satellite accumulation area until pickup.
Scenario B: Disposal of Solutions (HPLC/Reaction Waste)
Objective: Dispose of reaction mixtures or stock solutions.
pH Check: If the solution is acidic (pH < 2) due to added mineral acids, neutralize to pH 5–9 using Sodium Bicarbonate before adding to organic waste drums (unless your facility allows acidic organic waste). Note: The compound itself is a weak acid and does not typically require neutralization if dissolved in organic solvents.
Solvent Identification:
If dissolved in Dichloromethane (DCM)
Pour into Halogenated Waste .
If dissolved in Methanol/DMSO
Pour into Non-Halogenated Waste .
Triple Rinse: Rinse the empty original vessel with a compatible solvent 3 times, adding the rinsate to the waste container.
Deface Label: If the original bottle is empty, deface the original label and mark "Empty" before discarding the glass/plastic.
Part 5: Emergency Response & Spills
Spill Response Logic:
Minor Spill (< 10g/10mL):
Isolate: Alert nearby personnel.
Neutralize/Absorb:
Solids: Cover with wet paper towels to prevent dust, then sweep into a dustpan.
Liquids: Use vermiculite or universal absorbent pads.